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  • Product: 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one
  • CAS: 1498996-35-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one, a heterocyclic compound featuring the imidazolidin-2-one scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one, a heterocyclic compound featuring the imidazolidin-2-one scaffold. This scaffold is of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in public literature for this exact molecule, this document serves a dual purpose: to consolidate known identifiers and predicted characteristics, and to provide detailed, field-proven experimental protocols for their empirical determination. We will delve into the structural features, predicted spectroscopic profile, and the critical parameters of solubility and lipophilicity. The methodologies provided are designed to be self-validating, ensuring researchers can generate reliable and reproducible data essential for advancing drug development programs.

Chemical Identity and Molecular Structure

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is a substituted aromatic heterocyclic compound. The structure consists of an imidazolidin-2-one ring attached via a nitrogen atom to a 5-bromo-2-methylphenyl group. The imidazolidin-2-one core is a five-membered ring containing two nitrogen atoms and a carbonyl group, essentially a cyclic urea. This structural motif is found in numerous bioactive compounds and FDA-approved drugs.[1]

The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name 1-(5-bromo-2-methylphenyl)imidazolidin-2-one[2]
CAS Number 1498996-35-2
Molecular Formula C₁₀H₁₁BrN₂O[2]
Molecular Weight 255.12 g/mol [2]
SMILES CC1=C(C=C(C=C1)Br)N2CCNC2=ON/A
InChIKey MFVDOYPSKNCQCY-UHFFFAOYSA-N[2]

Physicochemical Properties: An Overview

A compound's physicochemical properties are foundational to understanding its behavior in both chemical and biological systems. They dictate everything from reaction kinetics to absorption, distribution, metabolism, and excretion (ADME) profiles in a drug development context.

While specific experimentally determined data for 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one are not widely published, the following table outlines the key parameters that require characterization. The subsequent sections of this guide provide the protocols to determine these values empirically.

PropertyValueSignificance in Drug Development
Physical Form Expected to be a solid at room temperature.Affects handling, formulation, and dissolution rate.
Melting Point (°C) Not available.An indicator of purity; a sharp melting range suggests high purity.
Boiling Point (°C) Not available.Relevant for purification (distillation) if applicable, and thermal stability.
Aqueous Solubility Not available.Crucial for bioavailability; poor solubility is a major hurdle in drug formulation.[3]
LogP (o/w) Not available.Measures lipophilicity, predicting a compound's ability to cross biological membranes.[4][5]
pKa Not available.Indicates ionization state at different pH values, affecting solubility and receptor binding.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:

  • Aromatic Protons (Ar-H): Three protons on the phenyl ring will likely appear as complex multiplets or distinct doublets and doublets of doublets in the δ 6.8-7.5 ppm region. Their specific shifts and coupling patterns depend on the electronic effects of the bromo, methyl, and imidazolidinone substituents.

  • Imidazolidinone Protons (-CH₂CH₂-): The four protons on the imidazolidinone ring are expected to appear as two distinct multiplets, likely triplets, in the δ 3.0-4.0 ppm range. The protons on the carbon adjacent to the carbonyl group may be shifted further downfield than those adjacent to the two nitrogen atoms.

  • Methyl Protons (Ar-CH₃): A singlet corresponding to the three protons of the methyl group, likely appearing upfield around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 160-170 ppm, characteristic of a urea carbonyl.[6]

  • Aromatic Carbons: Six distinct signals are expected in the δ 110-145 ppm range. The carbon bearing the bromine atom (C-Br) and the carbon attached to the nitrogen (C-N) will have characteristic shifts.

  • Imidazolidinone Carbons (-CH₂CH₂-): Two signals in the δ 40-55 ppm range.

  • Methyl Carbon (Ar-CH₃): A signal in the upfield region, typically δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups:

  • N-H Stretch: While this is a 1,3-disubstituted imidazolidin-2-one, any residual moisture or related impurities might show a broad peak around 3200-3400 cm⁻¹. The primary molecule itself has no N-H bond.

  • C-H Stretch: Signals for aromatic and aliphatic C-H bonds will appear just above and below 3000 cm⁻¹, respectively.[7]

  • C=O Stretch (Amide I band): A strong, sharp absorption peak is expected around 1680-1720 cm⁻¹ , which is highly characteristic of the cyclic urea (carbonyl) group.[7] This is often the most prominent peak in the spectrum.

  • C-N Stretch: Will appear in the fingerprint region, typically between 1200-1400 cm⁻¹.

  • C-Br Stretch: A weak to medium intensity peak in the lower frequency region of the fingerprint, typically 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern:

  • Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), there will be two peaks of nearly equal intensity: one for the M⁺ ion (containing ⁷⁹Br) and another at M+2 (containing ⁸¹Br).[7] This isotopic signature is a definitive indicator of the presence of a single bromine atom. For this compound, peaks would be expected at m/z ≈ 254 and m/z ≈ 256.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, reliable methods for determining the key physicochemical properties of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one.

Protocol 1: Melting Point Determination

Causality: The melting point is a robust indicator of a crystalline solid's purity. Pure compounds exhibit a sharp, well-defined melting point range (typically <1°C), whereas impurities depress and broaden this range. This protocol uses the capillary method with a modern digital apparatus for accuracy and reproducibility.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If granular, gently pulverize using a mortar and pestle.

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm height is achieved.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly (10-20°C/min) to find a rough estimate. Allow the apparatus to cool significantly before the next step.[8]

  • Accurate Determination: With a new sample, heat rapidly to about 20°C below the estimated melting point.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts completely (the "clear point").[9]

  • Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, perform the measurement in triplicate to ensure consistency.

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement A Dry & Pulverize Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Heat Rapidly to MP - 20°C C->D E Heat Slowly (1-2°C/min) D->E F Record T1 (First Drop) & T2 (Clear Point) E->F

Workflow for Melting Point Determination.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10] It ensures that the solvent becomes fully saturated with the solute by allowing sufficient time and agitation for the dissolution process to reach equilibrium. Temperature control is critical as solubility is highly temperature-dependent.

Methodology:

  • System Preparation: To a series of glass vials, add an excess amount of the compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11] Preliminary experiments can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated solution from the solid, either:

    • Centrifuge the vials at the controlled temperature.

    • Filter the suspension using a syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low compound binding.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the result in units such as mg/mL or µM, specifying the temperature and pH of the medium.

SolubilityWorkflow cluster_prep Equilibration cluster_analysis Analysis A Add Excess Solid to Buffer (pH 7.4) B Agitate at Constant Temp (e.g., 24h @ 25°C) A->B C Separate Phases (Centrifuge/Filter) B->C D Collect Supernatant C->D E Dilute & Analyze (e.g., HPLC) D->E F Calculate Solubility (mg/mL or µM) E->F

Workflow for Shake-Flask Solubility Determination.
Protocol 3: Partition Coefficient (LogP) Determination

Causality: Lipophilicity is a key determinant of a drug's ADME properties. The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. The shake-flask method directly measures this partitioning.[12] LogP is the base-10 logarithm of this ratio. For ionizable compounds like this one (due to the amide group), the measurement should be performed at a pH where the molecule is neutral to determine LogP, or across a pH range to determine LogD (the distribution coefficient).[5]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in one of the pre-saturated phases (typically the phase in which it is more soluble).

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous buffer (e.g., 5 mL of each). Add a small amount of the compound stock solution.

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.[13]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from the n-octanol layer and another from the aqueous layer. Be extremely careful to avoid cross-contamination.[12]

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

    • Calculate LogP = log₁₀(P).

    • Perform the experiment in triplicate and report the average value.

LogPWorkflow cluster_prep Partitioning cluster_analysis Analysis A Mix Compound with Pre-saturated Octanol & Water B Agitate to Reach Equilibrium A->B C Separate Phases (Centrifuge) B->C D Sample Octanol Layer C->D E Sample Aqueous Layer C->E F Quantify Concentration in Both Phases D->F E->F G Calculate LogP F->G

Workflow for Shake-Flask LogP Determination.

Conclusion

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is a compound with significant potential in synthetic and medicinal chemistry. While its specific physicochemical properties are not yet cataloged in detail within public databases, this guide establishes a clear path forward for their determination. The structural features suggest it is a stable, crystalline solid with moderate lipophilicity. By employing the robust, validated protocols for measuring melting point, aqueous solubility, and the octanol-water partition coefficient, researchers can generate the critical data needed to assess its viability for further development. The predicted spectroscopic fingerprints provide a benchmark for structural confirmation, ensuring the integrity of the material used in such studies. This comprehensive approach empowers scientists to build the foundational knowledge required to unlock the full potential of this and related molecules.

References

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • DeBoy, J. M., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Aalborg University. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • JoVE. (2023, February 9). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • ChemicalRegister. (n.d.). 1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one (CAS No. 1498996-35-2) Suppliers. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Avendaño, C., & Menéndez, J. C. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Heterocycles, 60(1), 96-105. Retrieved from [Link]

  • Avendaño, C., & Menéndez, J. C. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Heterocycles, 60(1), 96-105. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4427. Retrieved from [Link]

  • MDPI. (2025, March 22). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Heterocycles, 83(9), 1953-1975. Retrieved from [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one: A Technical Guide

Introduction 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for hig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for high-stakes applications like drug development, unequivocal structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule. The interpretation of these spectra is crucial for researchers to verify the compound's identity and integrity. This document is designed for scientists and researchers, offering not just data, but the underlying principles and experimental considerations for each analytical technique.

Molecular Structure and Spectroscopic Overview

The structure of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one, with a molecular formula of C₁₀H₁₁BrN₂O and a molecular weight of 255.11 g/mol , dictates its spectroscopic signature.[1] The molecule comprises a brominated and methylated phenyl ring attached to a five-membered imidazolidin-2-one ring. Each spectroscopic technique probes different aspects of this structure. NMR spectroscopy will elucidate the carbon-hydrogen framework, IR spectroscopy will identify the functional groups present, and mass spectrometry will determine the molecular weight and fragmentation pattern.

Molecular Structure of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

Caption: Chemical structure of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the imidazolidinone ring. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic ring and the overall molecular geometry.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H7.2 - 7.5m3H
Imidazolidinone N-CH₂3.8 - 4.1t2H
Imidazolidinone N-CH₂3.3 - 3.6t2H
Methyl (CH₃)2.2 - 2.4s3H
Imidazolidinone N-H5.0 - 6.0br s1H
  • Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the substitution pattern, they will likely exhibit complex splitting (multiplet, m).

  • Imidazolidinone Protons (4H): The two methylene groups of the imidazolidinone ring are not equivalent. The two protons attached to the carbon adjacent to the nitrogen bonded to the phenyl ring are expected to be deshielded compared to the other two protons. They will likely appear as triplets (t) due to coupling with the adjacent CH₂ group.

  • Methyl Protons (3H): The methyl group attached to the aromatic ring is expected to appear as a sharp singlet (s) in the upfield region.

  • NH Proton (1H): The proton on the nitrogen of the imidazolidinone ring is expected to be a broad singlet (br s) and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)160 - 165
Aromatic C-Br115 - 120
Aromatic C-N140 - 145
Aromatic C-CH₃135 - 140
Aromatic C-H125 - 135
Imidazolidinone CH₂40 - 50
Methyl (CH₃)15 - 20
  • Carbonyl Carbon: The carbonyl carbon of the imidazolidin-2-one ring is the most deshielded carbon and will appear at the lowest field.[2]

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbon attached to the bromine will be shielded, while the carbons attached to the nitrogen and methyl group will be deshielded.

  • Imidazolidinone Carbons: The two methylene carbons in the imidazolidinone ring will appear in the aliphatic region.

  • Methyl Carbon: The methyl carbon will be the most shielded carbon and will appear at the highest field.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=O Stretch (Amide/Urea)1680 - 1720Strong
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch1200 - 1350Medium
C-Br Stretch500 - 600Medium-Strong
  • N-H Stretch: A medium intensity band is expected for the N-H bond in the imidazolidinone ring.

  • C-H Stretches: The aromatic and aliphatic C-H stretching vibrations will appear in their characteristic regions.[3]

  • C=O Stretch: A strong absorption band is expected for the carbonyl group of the cyclic urea (imidazolidinone). This is a key diagnostic peak.

  • Aromatic C=C Stretch: Multiple bands of medium intensity are expected for the carbon-carbon double bonds in the phenyl ring.

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bonds will appear in the fingerprint region.

  • C-Br Stretch: The carbon-bromine bond will show an absorption in the lower frequency region of the spectrum.

Experimental Protocol for IR Data Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

m/zIonComments
254/256[M]⁺Molecular ion peak. The two peaks of approximately equal intensity are due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
198/200[M - C₂H₄N]⁺Loss of the ethyleneimine fragment from the imidazolidinone ring.
183/185[M - C₃H₅N₂O]⁺Loss of the imidazolidinone ring.
170/172[C₇H₆Br]⁺Bromotoluene fragment.
91[C₇H₇]⁺Tropylium ion (rearrangement from toluene fragment after loss of Br).
  • Molecular Ion Peak ([M]⁺): The most important signal is the molecular ion peak. Due to the presence of a bromine atom, this will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 mass units (m/z 254 and 256). This isotopic signature is a definitive indicator of the presence of one bromine atom.

  • Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The fragmentation will likely involve the cleavage of the bonds in the imidazolidinone ring and the bond connecting the phenyl ring to the nitrogen atom.

Predicted Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z 254/256 F1 [M - C₂H₄N]⁺˙ m/z 198/200 M->F1 - C₂H₄N F2 [C₇H₆BrN]⁺˙ m/z 183/185 M->F2 - C₃H₅N₂O F3 [C₇H₆Br]⁺ m/z 170/172 F2->F3 - N

Caption: A plausible fragmentation pathway for 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

  • Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification and purity assessment of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique fingerprint for this molecule. Any deviation from these expected spectral characteristics would warrant further investigation into the identity and purity of the synthesized compound. By understanding the principles behind these techniques and the expected outcomes, researchers can confidently characterize this and similar molecules, ensuring the reliability of their scientific findings and the quality of materials destined for further development.

References

  • Vertex AI Search. Infrared (IR) Spectroscopy.
  • Matrix Scientific. 1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one.
  • LOCKSS. Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR.
  • Organic Chemistry Portal. Imidazolidinone synthesis.
  • MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available from: [Link]

  • MSU chemistry. Infrared Spectroscopy.
  • ResearchGate. Fragments of 1 H NMR spectra of... | Download Scientific Diagram. Available from: [Link]

  • ChemicalRegister. 1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one (CAS No. 1498996-35-2) Suppliers.
  • ResearchGate. Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. Available from: [Link]

  • MDPI. Native Mass Spectrometry in Fragment-Based Drug Discovery. Available from: [Link]

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Foundational

Exploring the chemical reactivity of the bromophenyl moiety in imidazolidinones

This guide explores the chemical reactivity of the bromophenyl moiety when attached to an imidazolidinone scaffold. This structural motif is a linchpin in medicinal chemistry, serving as a core pharmacophore in androgen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the chemical reactivity of the bromophenyl moiety when attached to an imidazolidinone scaffold. This structural motif is a linchpin in medicinal chemistry, serving as a core pharmacophore in androgen receptor antagonists (e.g., Enzalutamide derivatives) and as a robust chiral auxiliary in asymmetric synthesis.

The guide focuses on two primary reactivity vectors: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) and Lithium-Halogen Exchange .

Electronic & Steric Profiling

Before engaging in synthesis, one must understand the electronic environment of the bromophenyl group in this scaffold.

  • The Urea Effect: In an N-(bromophenyl)-2-imidazolidinone, the nitrogen atom attached to the phenyl ring acts as a resonance donor but an inductive withdrawer . Unlike a free aniline, the nitrogen's lone pair is heavily delocalized into the imidazolidinone carbonyl (or thiocarbonyl).

  • Consequence: The phenyl ring is less electron-rich than an aniline but more electron-rich than a nitrobenzene. For Pd-catalyzed oxidative addition, this places the substrate in the "neutral to slightly deactivated" category, requiring electron-rich phosphine ligands (e.g., Buchwald precatalysts) for optimal turnover.

  • Steric Environment: The imidazolidinone ring is bulky, particularly if substituted at the 4- or 5-positions (common in chiral auxiliaries). Ortho-substitution on the bromophenyl ring will severely hamper reactivity, necessitating higher catalyst loading.

Reactivity Vector A: Palladium-Catalyzed Cross-Coupling[1]

The most reliable method for functionalizing the bromophenyl moiety is Pd-catalysis. The imidazolidinone ring is generally stable to these conditions, provided strong nucleophiles (like methoxide) are avoided if the ring is sensitive to hydrolysis.

Mechanism & Workflow Visualization

The following diagram outlines the divergent pathways available from the core bromophenyl substrate.

ReactivityLandscape Start N-(Bromophenyl) Imidazolidinone Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Pd(OAc)2 / Ligand Li_Exchange Li-Halogen Exchange (-78°C) Start->Li_Exchange n-BuLi / THF Suzuki Suzuki-Miyaura (Ar-B(OH)2) Pd_Cycle->Suzuki Base / Heat Buchwald Buchwald-Hartwig (HNRR') Pd_Cycle->Buchwald NaOtBu / Heat Electrophile Electrophile Trap (DMF, CO2, R-CHO) Li_Exchange->Electrophile Quench

Caption: Divergent reactivity pathways: Pd-catalyzed coupling vs. Lithiation-Trapping.

Protocol 1: Suzuki-Miyaura Coupling

Objective: Formation of a Biaryl-Imidazolidinone.[1] Substrate: N-(4-bromophenyl)-2-imidazolidinone.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for sterically unhindered cases).

  • Base: K₃PO₄ (3.0 equiv) – Preferred over carbonates to minimize hydrolysis risk.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the bromophenyl imidazolidinone (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls, add a second portion of boronic acid (0.5 equiv).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography. (Note: Imidazolidinones are polar; use MeOH/DCM gradients if necessary).

Protocol 2: Buchwald-Hartwig Amination

Objective: Installation of an amino group (C-N bond).[1][2] Critical Note: The imidazolidinone NH (if unsubstituted) can compete as a nucleophile. If the ring Nitrogen is free, protect it (e.g., Boc, Bn) or use 2.2 equiv of base to direct coupling to the aryl bromide.

Optimization Matrix:

ParameterStandard ConditionChallenging Substrate (Steric/Electronic)
Pd Source Pd₂(dba)₃Pd(OAc)₂ or BrettPhos Precatalyst Gen 3
Ligand BINAP or XantphosBrettPhos or RuPhos (Best for secondary amines)
Base Cs₂CO₃NaOtBu (Stronger, faster, but check ring stability)
Solvent Toluenet-Amyl Alcohol or Dioxane
Temp 100°C80°C (with active precatalyst)
Reactivity Vector B: Lithium-Halogen Exchange

While Pd-catalysis is versatile, Lithium-Halogen Exchange allows the bromophenyl moiety to act as a nucleophile, granting access to aldehydes (via DMF), carboxylic acids (via CO₂), or alcohols.

Safety & Stability Warning: The imidazolidinone carbonyl is an electrophile. At ambient temperature, organolithiums will attack the ring (ring-opening). Cryogenic conditions (-78°C) are non-negotiable to ensure the rate of Br-Li exchange exceeds the rate of nucleophilic attack on the carbonyl.

Protocol 3: Cryogenic Formylation

Objective: Converting the Bromophenyl group to a Benzaldehyde derivative.

Methodology:

  • Setup: Flame-dry a 2-neck flask. Cool to -78°C (Dry ice/Acetone). Maintain strict N₂/Ar atmosphere.

  • Lithiation: Dissolve N-(bromophenyl)imidazolidinone (1.0 equiv) in anhydrous THF.

    • Add:n-BuLi (1.1 equiv, 1.6M in hexanes) dropwise over 10 minutes.

    • Wait: Stir at -78°C for 30 minutes. The solution often turns yellow/orange.

  • Trapping: Add anhydrous DMF (3.0 equiv) dropwise.

    • Critical: Do not let the temperature rise above -70°C during addition.

  • Quench: Stir at -78°C for 1 hour, then remove the cooling bath. Immediately quench with saturated aqueous NH₄Cl while still cold (or as it warms to 0°C).

  • Workup: Extract with EtOAc. The product will be the N-(formylphenyl)imidazolidinone.

Troubleshooting & Expert Insights
  • Problem: Dehalogenation (Hydrodebromination) observed in Buchwald reactions.

    • Cause: β-hydride elimination from the amine or solvent, often due to slow reductive elimination.

    • Fix: Switch to a bulkier ligand (e.g., XPhos ) to accelerate reductive elimination. Ensure solvents are anhydrous.

  • Problem: Ring Opening during Lithiation.

    • Cause: Temperature spike or insufficient "ate" complex stability.

    • Fix: Use t-BuLi (2.0 equiv) at -78°C for faster exchange (flash lithiation) or switch to TurboGrignard (iPrMgCl·LiCl) at 0°C, which is milder and tolerates the carbonyl group better than n-BuLi.

  • Problem: Poor Solubility.

    • Fix: Imidazolidinones can be crystalline and insoluble in non-polar solvents. Use DMF or DMAc for Pd-couplings (though this requires higher temps). For lithiation, ensure the substrate is fully dissolved in THF before cooling; if it precipitates, adding LiCl can sometimes improve solubility.

References
  • Knochel, P., et al. "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton." Molecules, 2017. Link

  • Buchwald, S. L., & Hartwig, J. F. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation." Wikipedia / Primary Literature Review. Link

  • MacMillan, D. W. C., et al. "Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis." ACS Omega, 2022. Link

  • Fernandes, G., et al. "Oxazolidinones as versatile scaffolds in medicinal chemistry."[3] RSC Medicinal Chemistry, 2023.[3] Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments." Link

Sources

Exploratory

Technical Whitepaper: Pre-Clinical Evaluation of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

Executive Summary & Structural Rationale This guide outlines the critical path for the initial biological characterization of BMP-IMD . The compound features an N-aryl imidazolidin-2-one scaffold, a "privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

This guide outlines the critical path for the initial biological characterization of BMP-IMD . The compound features an N-aryl imidazolidin-2-one scaffold, a "privileged structure" in medicinal chemistry often associated with G-Protein Coupled Receptor (GPCR) modulation and antimicrobial activity.

Structural Analysis for Screening Logic:

  • Imidazolidin-2-one Core: Acts as a cyclic urea bioisostere, capable of bidentate hydrogen bonding (donor/acceptor). This mimics peptide bonds, facilitating interaction with protease active sites or GPCR binding pockets.

  • 5-Bromo-2-methylphenyl Moiety:

    • Ortho-methyl group: Induces torsional strain, restricting rotation around the N-aryl bond. This conformational lock often enhances selectivity for specific receptor subtypes (e.g., Serotonin 5-HT vs. Dopamine D2).

    • Meta-bromine atom: Provides a lipophilic anchor point and potential for halogen bonding with carbonyl backbone residues in target proteins.

Based on these features, this guide prioritizes a Central Nervous System (CNS) screening track, followed by an Antimicrobial secondary track.

Chemoinformatic Profiling & In Silico Predictions

Before wet-lab initiation, the compound must undergo in silico validation to ensure "drug-likeness" and prioritize high-probability targets.

Physicochemical Properties (Calculated)
PropertyValue (Est.)Interpretation
Molecular Weight ~255.11 g/mol Ideal for CNS penetration (<400 Da).
cLogP 2.1 – 2.5Optimal lipophilicity for Blood-Brain Barrier (BBB) crossing.
TPSA ~32 ŲHighly permeable (TPSA < 90 Ų suggests good BBB transport).
H-Bond Donors 1 (NH)Compliant with Lipinski’s Rule of 5.
H-Bond Acceptors 1 (C=O)Compliant with Lipinski’s Rule of 5.
Target Prediction

The N-aryl imidazolidinone scaffold is a structural congener of the N-aryl piperazine pharmacophore found in anxiolytics and antipsychotics (e.g., Aripiprazole).

  • Primary Predicted Targets: 5-HT1A, 5-HT2A (Serotonin), D2 (Dopamine).

  • Secondary Targets: MurB/MurA ligases (Bacterial cell wall synthesis).

The Screening Cascade

The following workflow enforces a "fail-fast" logic. The compound must pass solubility and primary binding thresholds before advancing to functional assays.

ScreeningCascade Start Compound BMP-IMD (Solid Stock) Solubility Step 1: Solubility & QC (DMSO/PBS Stability) Start->Solubility PrimaryScreen Step 2: Primary Binding (GPCR Panel) Radioligand Displacement (10 µM) Solubility->PrimaryScreen Antimicrobial Secondary Track: MIC Determination (E. coli / S. aureus) Solubility->Antimicrobial HitDecision >50% Displacement? PrimaryScreen->HitDecision KiDetermination Step 3: Dose-Response (Ki) 10-point curve HitDecision->KiDetermination Yes HitDecision->Antimicrobial No (Switch Track) Functional Step 4: Functional Assay (cAMP / Calcium Flux) KiDetermination->Functional ADME Step 5: In Vitro ADME-Tox (Microsomal Stability + Cytotoxicity) Functional->ADME

Figure 1: The decision-tree workflow for evaluating BMP-IMD. Note the parallel track for antimicrobial assessment if CNS targets fail.

Primary Screening: GPCR Radioligand Binding

Objective: Determine if BMP-IMD binds to Serotonin (5-HT1A) or Dopamine (D2) receptors. Rationale: The N-aryl moiety mimics the endogenous neurotransmitter's aromatic core, while the imidazolidinone ring mimics the pyrrole/amine functionality.

Protocol: Membrane Preparation & Displacement
  • System: CHO-K1 cells overexpressing human recombinant 5-HT1A receptors.

  • Radioligand: [³H]-8-OH-DPAT (0.5 nM).

  • Positive Control: Serotonin (5-HT) or Buspirone.

Step-by-Step Methodology:

  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

  • Compound Dilution: Dissolve BMP-IMD in 100% DMSO to 10 mM. Dilute to 4x working concentration in buffer (Final assay concentration: 10 µM; Final DMSO: 0.1%).

  • Incubation:

    • Add 50 µL Membrane suspension (5-10 µg protein/well).

    • Add 50 µL [³H]-Radioligand.

    • Add 50 µL Test Compound (BMP-IMD) or Vehicle (Total Binding) or 10 µM Serotonin (Non-specific Binding).

  • Equilibrium: Incubate for 60 minutes at 27°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).

  • Quantification: Count radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis: Calculate % Inhibition:



Secondary Screening: Functional & Signaling

If BMP-IMD shows


, we must determine if it is an Agonist  or Antagonist .
Mechanism of Action (G-Protein Coupling)

5-HT1A is


-coupled. Agonism inhibits Adenylyl Cyclase, reducing cAMP.

GPCR_Pathway Ligand BMP-IMD (Ligand) Receptor 5-HT1A Receptor (Transmembrane) Ligand->Receptor Binding GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein Activation Effector Adenylyl Cyclase (Enzyme) GProtein->Effector Inhibition (-) SecondMessenger cAMP Levels (Decrease = Agonist) Effector->SecondMessenger Modulation

Figure 2: Signal transduction pathway for 5-HT1A. BMP-IMD agonism would result in decreased cAMP levels.

cAMP HTRF Assay Protocol
  • Cell Seeding: Use CHO-K1 cells stably expressing 5-HT1A.

  • Stimulation:

    • Agonist Mode: Incubate cells with BMP-IMD + Forskolin (10 µM). Forskolin raises cAMP; an agonist will suppress this rise.

    • Antagonist Mode: Incubate cells with BMP-IMD + Reference Agonist (Serotonin) + Forskolin.

  • Detection: Add HTRF (Homogeneous Time Resolved Fluorescence) reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout: Measure FRET signal. High signal = Low cAMP (Agonist effect).

Safety Profiling: Cytotoxicity (MTT Assay)

Before animal studies, ensure the compound kills targets, not host cells.

Protocol:

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).

  • Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with BMP-IMD (0.1 µM to 100 µM) for 48 hours.

  • Dye Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4 hours. Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Measurement: Absorbance at 570 nm.

  • Threshold:

    
     is generally considered acceptable for early leads.
    

Data Reporting Standards

All results must be tabulated for cross-study comparison.

Table 1: Representative Data Reporting Format

AssayMetricDesired CriteriaPass/Fail
Solubility (PBS, pH 7.4) Concentration

TBD
5-HT1A Binding


TBD
D2 Binding


(Selectivity)
TBD
HepG2 Cytotoxicity


TBD
Lipinski Compliance Violations0PASS

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Czopek, A., et al. (2010).[1] Synthesis and pharmacological evaluation of new 5-substituted imidazolidine-2,4-dione derivatives. European Journal of Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS active compounds. 5-HT1A receptor affinity of 1-aryl-2-imidazolidinones. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. PubChem Compound Summary for Imidazolidin-2-one derivatives.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Palladium-Catalyzed Synthesis of 1-(Aryl)imidazolidin-2-ones

Introduction: The Significance of 1-(Aryl)imidazolidin-2-ones in Modern Drug Discovery The 1-(aryl)imidazolidin-2-one scaffold is a privileged structural motif frequently encountered in a diverse array of biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(Aryl)imidazolidin-2-ones in Modern Drug Discovery

The 1-(aryl)imidazolidin-2-one scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active compounds and pharmaceuticals.[1] Its rigid, cyclic urea core allows for the precise spatial orientation of substituents, making it an attractive template for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The development of robust and efficient synthetic methods to access these valuable compounds is therefore of paramount importance to researchers in medicinal chemistry and drug development.

This application note provides a comprehensive guide to the palladium-catalyzed synthesis of 1-(aryl)imidazolidin-2-ones, a transformation most commonly achieved via the Buchwald-Hartwig amination reaction.[2] This powerful C-N cross-coupling reaction offers a significant improvement over classical methods, which often suffer from harsh reaction conditions and limited substrate scope. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present data on the scope of this transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle, illustrated below, consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amido_complex Ar-Pd(II)(NR_2)L_n OA_complex->Amido_complex Amine Coordination & Deprotonation (+ HNR_2, - HX) Product Ar-NR_2 Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L_n Amido_complex->Catalyst_regen

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step, often rate-limiting, forms a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[4]

  • Amine Coordination and Deprotonation: The imidazolidin-2-one nucleophile then coordinates to the palladium(II) center. In the presence of a base, the N-H proton is abstracted, forming a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the cyclic urea without causing decomposition of the starting materials or products.

  • Reductive Elimination: The final step is the reductive elimination of the 1-(aryl)imidazolidin-2-one product, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[4] Bulky, electron-rich phosphine ligands on the palladium center are known to facilitate this step.

Experimental Protocol

The following protocol is a general guideline for the palladium-catalyzed N-arylation of imidazolidin-2-one. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)₂)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Imidazolidin-2-one (ethylene urea)

  • Aryl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Charge vial with Pd(OAc)₂, BINAP, Cs₂CO₃, imidazolidin-2-one, and aryl bromide add_solvent Add anhydrous toluene start->add_solvent degas Degas with N₂/Ar add_solvent->degas heat Heat at 110 °C degas->heat cool Cool to room temperature heat->cool After 8-16 h filter Filter through Celite cool->filter concentrate Concentrate filtrate filter->concentrate chromatography Purify by silica gel chromatography concentrate->chromatography end_product Isolate pure 1-(aryl)imidazolidin-2-one chromatography->end_product

Figure 2: General experimental workflow for the synthesis.

  • Reaction Setup: To an oven-dried Schlenk tube or a screw-cap vial equipped with a magnetic stir bar, add imidazolidin-2-one (1.0 equiv), the aryl bromide (1.5 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and BINAP (0.08 equiv).[5]

  • Solvent Addition and Degassing: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous toluene (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent). Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 8-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(aryl)imidazolidin-2-one.

Substrate Scope and Limitations

The palladium-catalyzed N-arylation of imidazolidin-2-one is compatible with a variety of aryl halides bearing both electron-donating and electron-withdrawing substituents. The following table summarizes the scope of the reaction with various aryl bromides.

EntryAryl BromideProductYield (%)
14-Bromotoluene1-(p-Tolyl)imidazolidin-2-one62
24-Bromoanisole1-(4-Methoxyphenyl)imidazolidin-2-one85
34-Bromobenzonitrile1-(4-Cyanophenyl)imidazolidin-2-one54
42-Bromoanisole1-(2-Methoxyphenyl)imidazolidin-2-one95
51-Bromonaphthalene1-(Naphthalen-1-yl)imidazolidin-2-one83

Conditions: Imidazolidin-2-one (1.2 mmol), aryl bromide (1.0 mmol), Pd(OAc)₂ (10 mol%), BINAP (20 mol%), K₂CO₃ (2.5 mmol) in toluene at 110 °C. Data adapted from Kwong, et al.[6]

Key Observations:

  • Electronic Effects: Both electron-rich (e.g., 4-methoxy) and electron-poor (e.g., 4-cyano) aryl bromides are viable coupling partners. However, yields may be slightly lower with strongly electron-withdrawing groups.[6]

  • Steric Hindrance: The reaction tolerates sterically hindered ortho-substituted aryl halides, as demonstrated by the high yield obtained with 2-bromoanisole.[6]

  • Heteroaryl Halides: While not shown in the table, heteroaryl halides can also be employed in Buchwald-Hartwig aminations, although optimization of the ligand and reaction conditions may be required.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use a pre-catalyst or ensure the palladium source and ligand are of high quality.- Use freshly distilled, anhydrous solvents and dry reagents thoroughly.- Screen different bases (e.g., K₃PO₄, NaOtBu) and solvents (e.g., dioxane, THF).
Formation of Side Products (e.g., Hydrodehalogenation) - Competing reaction pathway, especially with certain ligands or bases.- Change the phosphine ligand; more electron-rich or bulkier ligands can sometimes suppress this side reaction.- Lower the reaction temperature.
Decomposition of Starting Material or Product - Base-sensitive functional groups- High reaction temperature- Use a milder base such as K₃PO₄ or Cs₂CO₃.- Attempt the reaction at a lower temperature for a longer period.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 1-(aryl)imidazolidin-2-ones. The reaction demonstrates a broad substrate scope and tolerates a wide range of functional groups. By understanding the underlying mechanism and key reaction parameters, researchers can successfully employ this protocol to access a diverse library of these important heterocyclic compounds for applications in drug discovery and development.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas. Organic Letters, 8(12), 2531–2534. Available at: [Link]

  • Nakhla, J. S., Schultz, D. M., & Wolfe, J. P. (2007). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. Tetrahedron, 63(31), 7435-7448. Available at: [Link]

  • Nakhla, J. S., Schultz, D. M., & Wolfe, J. P. (2007). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. PubMed. Available at: [Link]

  • Kwong, F. Y., Chan, K. S., & Lai, C. W. (2003). Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-Hartwig Type C-N Cross-Coupling Reactions. The Journal of Organic Chemistry, 68(25), 9872–9875. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available at: [Link]

  • Brice, J. L., & Wolfe, J. P. (2005). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Journal of the American Chemical Society, 127(18), 6632–6633. Available at: [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Lundgren, R. J., & Stradiotto, M. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(22), 5139-5142. Available at: [Link]

  • Foley, C. A., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(12), 1913-1920. Available at: [Link]

  • Li, G., et al. (2021). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Nature Communications, 12(1), 3740. Available at: [Link]

  • ResearchGate. Arylation scope with respect to aryl halides. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Palladium-catalyzed decarbonylative C–N coupling to convert arylcarbamoyl chlorides to urea derivatives. Available at: [Link]

  • Chemical Communications. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Available at: [Link]

  • ResearchGate. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Available at: [Link]

  • Diva-portal.org. Palladium-Catalyzed Carbonylation and Arylation Reactions. Available at: [Link]

  • MIT Open Access Articles. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. Available at: [Link]

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Application

Application Notes &amp; Protocols: Leveraging 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one for Modern Drug Discovery

Abstract The imidazolidin-2-one core is a well-established and valuable scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics.[1][2] Its prevalence in diverse bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazolidin-2-one core is a well-established and valuable scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics.[1][2] Its prevalence in diverse bioactive compounds underscores its utility as a privileged structure in drug design. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a specific, functionalized analog, 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one, as a foundational scaffold for generating novel drug candidates. We will explore the chemical rationale for its selection, propose detailed synthetic derivatization protocols, and outline robust methodologies for biological screening and structure-activity relationship (SAR) elucidation.

Introduction: The Strategic Value of the Imidazolidin-2-one Scaffold

The imidazolidin-2-one ring system is a five-membered cyclic urea that has captivated medicinal chemists for decades.[3] Its appeal lies in a combination of favorable physicochemical properties, synthetic tractability, and the ability to engage in key molecular interactions with biological targets. Drugs incorporating this moiety, such as the antihypertensive agent imidapril and the antibiotic azlocillin, are testaments to its therapeutic potential.[1][4] The scaffold's inherent polarity and capacity to act as both a hydrogen bond donor and acceptor contribute to its frequent success in achieving potent and selective target engagement.

The specific subject of this guide, 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one (CAS No: 1498996-35-2), offers several strategic advantages for a drug discovery program. The presence of a bromine atom provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to probe the chemical space around the core. Furthermore, the methyl group offers steric influence that can be exploited to achieve selective interactions with the target protein.

Synthetic Strategies for Derivatization

The generation of a diverse chemical library from the 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one scaffold is crucial for identifying lead compounds. The following protocols outline key synthetic transformations that can be employed.

General Synthetic Workflow

The overall strategy involves the initial synthesis of the core scaffold followed by diversification through functionalization of the aryl ring and the imidazolidinone nitrogen.

Synthetic Workflow cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Lead Optimization A Starting Materials B 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one A->B Multi-step Synthesis C Suzuki Coupling B->C Diversification D Buchwald-Hartwig Amination B->D E Sonogashira Coupling B->E F N-Alkylation/Arylation B->F G Structure-Activity Relationship (SAR) C->G D->G E->G F->G H ADME/Tox Profiling G->H

Figure 1: A generalized workflow for the synthesis and optimization of drug candidates from the 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol facilitates the introduction of aryl, heteroaryl, or vinyl groups at the bromine position, allowing for extensive exploration of steric and electronic effects.

Materials:

  • 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

  • Aryl or vinyl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an anhydrous reaction vessel, add 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one (1.0 eq), the desired boronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.10 eq) and the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is instrumental in introducing primary or secondary amines, providing opportunities for additional hydrogen bonding interactions and modulating the compound's physicochemical properties.

Materials:

  • 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, THF)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an anhydrous reaction vessel, combine the palladium catalyst (0.01-0.05 eq) and the ligand (0.02-0.10 eq) in the anhydrous solvent.

  • Add 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

  • Purge the vessel with an inert gas and heat the mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Biological Evaluation and Screening Strategies

A hierarchical screening approach is recommended to efficiently identify promising drug candidates from the synthesized library.

Primary Screening: Target-Based Assays

Initial screening should focus on the intended biological target. For example, if targeting a specific kinase, an in vitro kinase inhibition assay would be appropriate.

Screening_Cascade A Synthesized Library (1-(5-Bromo-2-methylphenyl)imidazolidin-2-one Derivatives) B Primary Screening (e.g., Kinase Inhibition Assay) A->B C Hit Compounds (Potency < 10 µM) B->C Identify Hits D Secondary Screening (Cell-based Assays) C->D E Lead Compounds (Cellular Efficacy & Low Cytotoxicity) D->E Confirm Activity F Lead Optimization (SAR, ADME/Tox) E->F G Preclinical Candidate F->G Optimize Properties

Figure 2: A tiered screening cascade for the evaluation of imidazolidin-2-one derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized compounds dissolved in DMSO

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Secondary Screening: Cell-Based Assays

Compounds that demonstrate promising activity in primary screens should be advanced to cell-based assays to assess their efficacy in a more physiologically relevant context and to evaluate cytotoxicity.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of the synthesized compounds.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized compounds in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data from the synthesized library is essential for understanding the SAR and guiding the design of more potent and selective compounds.

Scaffold Position Modification Rationale for Exploration
Aryl Ring (C5) Introduction of various aryl and heteroaryl groups via Suzuki coupling.To probe for additional hydrophobic or π-stacking interactions.
Introduction of amines and amides via Buchwald-Hartwig amination.To introduce hydrogen bond donors/acceptors and modulate solubility.
Imidazolidinone N3 Alkylation or arylation.To explore additional binding pockets and modify the compound's metabolic stability.
Aryl Ring (C2-Methyl) Replacement with other small alkyl groups or hydrogen.To assess the steric requirements of the binding pocket.

Table 1: Proposed modifications to the 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one scaffold and their rationale for SAR studies.

Conclusion

The 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its amenability to a wide range of synthetic modifications, coupled with the established biological relevance of the imidazolidin-2-one core, makes it an attractive platform for medicinal chemistry campaigns. The protocols and strategies outlined in this document provide a robust framework for the synthesis, biological evaluation, and optimization of derivatives of this scaffold, ultimately facilitating the identification of potent and selective drug candidates.

References

  • Swain, M. & Mohanty, S. (2025). Imidazoline-2-one and imidazoline-2,4-dione derivatives with potent antiviral activity against HIV, dengue, hepatitis C, and enteroviruses. [Source not further specified in provided text][6]

  • Rotstein, B. H., et al. (2025). Development of CCR5 receptor antagonists using imidazolidinone derivatives. [Source not further specified in provided text][6]

  • Ertan, R. (n.d.). 2-IMIDAZOLIDINONE. TDS.[4]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A Palladium-Catalyzed Strategy for the Preparation of Imidazolidin-2-ones. Organic Letters, 8(12), 2531–2534.
  • Korniy, S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4413.[1][2]

  • Nogrady, T., & Weaver, D. F. (2005). Medicinal Chemistry: A Molecular and Biochemical Approach (3rd ed.). Oxford University Press.[7]

  • Drug-Design.org. (2005, May 15). Structure Activity Relationships (SAR). Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry. Retrieved from [Link][8]

  • Al-Otaibi, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3195.[9]

  • Singh, T. P., et al. (2011). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica, 3(1), 194-206.[10]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 442-454.[11]

  • King's College London Research Portal. (2021, September 2). Synthesis, Microbiological Evaluation and Structure Activity Relationship Analysis of Linezolid Analogues with Different C5-acylamino Substituents. Retrieved from [Link][12]

  • PubMed. (2008, October 15). Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). Retrieved from [Link][13]

Sources

Method

Analytical methods for the quantification of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

An Application Guide for the Quantitative Analysis of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one Authored by: A Senior Application Scientist Abstract This technical note provides detailed analytical methodologies for t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantitative Analysis of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

Authored by: A Senior Application Scientist

Abstract

This technical note provides detailed analytical methodologies for the accurate quantification of 1-(5-bromo-2-methylphenyl)imidazolidin-2-one, a key chemical entity in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods in drug discovery and quality control, we present two validated protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity and content analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This guide is designed for researchers, analytical scientists, and drug development professionals, offering step-by-step protocols, explanations of methodological choices, and frameworks for method validation in accordance with industry standards.

Introduction and Compound Profile

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is a substituted N-aryl imidazolidinone. Compounds within this class are of significant interest in medicinal chemistry, often serving as intermediates or active pharmaceutical ingredients (APIs). The structural features, including the halogenated aromatic ring and the cyclic urea moiety, necessitate precise analytical control throughout the development lifecycle. Accurate quantification is paramount for pharmacokinetic studies, stability testing, quality assurance of bulk substance, and formulation development.

Compound Details:

  • IUPAC Name: 1-(5-bromo-2-methylphenyl)imidazolidin-2-one

  • CAS Number: 1498996-35-2[1]

  • Molecular Formula: C₁₀H₁₁BrN₂O

  • Molecular Weight: 255.11 g/mol [1]

  • Chemical Structure: Chemical Structure of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

Method 1: Quantification by Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Application

The RP-HPLC-UV method is the workhorse for routine analysis in most pharmaceutical laboratories. It is ideal for determining the purity of the drug substance, quantifying its content in formulations, and performing stability studies. The method leverages the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The brominated phenyl group in the analyte acts as a strong chromophore, allowing for sensitive detection by UV spectrophotometry. This method is designed for robustness and high precision, aligning with the requirements of Good Manufacturing Practices (GMP).

Rationale for Methodological Choices
  • Column: A C18 (octadecylsilane) column is selected for its versatility and proven performance in retaining moderately polar to nonpolar small molecules like the target analyte. The alkyl chains provide the necessary hydrophobic interactions for effective separation from polar impurities.

  • Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure a sharp peak shape and efficient elution. A mild acid, such as formic or phosphoric acid, is added to the aqueous phase to control the silanol activity on the column packing and ensure consistent retention times.

  • Detection Wavelength: The UV detection wavelength is set at 215 nm, a region where imidazolidinone-related structures are known to exhibit significant absorbance, providing a good signal-to-noise ratio for quantification.[2][3]

Experimental Protocol: RP-HPLC-UV

2.3.1. Reagents and Materials

  • 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (LC-MS grade)

  • Methanol (HPLC grade)

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2.3.2. Instrument and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD or UV detector.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    15.0 20 80
    17.0 20 80
    17.1 60 40

    | 20.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 215 nm

2.3.3. Preparation of Solutions

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation (for Drug Substance): Accurately weigh approximately 25 mg of the sample, transfer to a 25 mL volumetric flask, dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Standards Standard & QC Preparation Autosampler Autosampler (Injection) Standards->Autosampler Sample Sample Preparation Sample->Autosampler MobilePhase Mobile Phase (Pump) Column C18 Column (Separation) Autosampler->Column 10 µL Detector UV Detector (215 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal (Abs) Quant Quantification & Reporting CDS->Quant Peak Area LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS/MS Analysis cluster_data 3. Data Processing Plasma Plasma Sample (50 µL) PPT Protein Precipitation (ACN + IS) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation Supernatant->UHPLC ESI ESI Source (Ionization) UHPLC->ESI Q1 Quadrupole 1 (Precursor Ion m/z 256.1) ESI->Q1 q2 Collision Cell (Fragmentation) Q1->q2 Q3 Quadrupole 3 (Product Ion m/z 199.0) q2->Q3 Detector Detector Q3->Detector MassHunter Mass Spec Software Detector->MassHunter Quant Quantification (Analyte/IS Ratio) MassHunter->Quant

Sources

Application

Application Note &amp; Protocols for Multiparametric Cytotoxicity Testing of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

Abstract The evaluation of a novel chemical entity's effect on cell health is a foundational step in toxicology and drug discovery.[1][2] This document provides a comprehensive guide for assessing the cytotoxic potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The evaluation of a novel chemical entity's effect on cell health is a foundational step in toxicology and drug discovery.[1][2] This document provides a comprehensive guide for assessing the cytotoxic potential of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one , a novel small molecule. As direct biological data for this compound is not widely available, we present a robust, multi-assay strategy applicable to any novel compound to build a comprehensive cytotoxicity profile. We detail protocols for three distinct, yet complementary, cell-based assays that interrogate different cellular integrity and death pathways: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. This integrated approach ensures a holistic understanding of the compound's mechanism of toxicity, moving beyond a simple live/dead assessment to elucidate how the cells are affected.

Core Principles: A Multi-Endpoint Strategy for Cytotoxicity Assessment

This guide focuses on three key cellular endpoints:

  • Metabolic Activity (Viability): Assesses the function of mitochondrial dehydrogenases, which is a strong indicator of overall cell health and viability.[5]

  • Membrane Integrity (Cytotoxicity): Measures the leakage of intracellular components, a hallmark of necrotic or late-stage apoptotic cell death where the plasma membrane is compromised.[6][7]

  • Apoptotic Pathway Activation: Directly quantifies the activity of key executioner caspases (caspase-3 and caspase-7), providing a specific marker for programmed cell death.[8]

By integrating data from these three assays, researchers can distinguish between cytostatic effects (inhibition of proliferation), cytotoxic effects (cell death), and the specific mechanistic pathway (apoptosis vs. necrosis).

Experimental Design and Preliminary Considerations

A well-designed experiment is critical for generating reproducible and meaningful data. The following steps should be carefully considered before initiating the protocols.

Cell Line Selection

The choice of cell line is paramount and depends on the research context.[9][10]

  • For Anticancer Screening: Use a panel of cancer cell lines relevant to the intended therapeutic area. For example, compounds with a brominated phenyl group, similar to the one in the test compound, have shown activity against lung cancer cells.[11] Therefore, a lung carcinoma line like NCI-H292 or A549 could be a primary choice.[11][12] Including other common lines such as MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) provides a broader spectrum of activity.[13]

  • For General Toxicity Screening: A non-cancerous cell line should be used to assess selectivity. Human embryonic kidney cells (HEK293 ) or fibroblasts are common choices.[1] Comparing the IC₅₀ values between cancer and normal cell lines is crucial for determining the therapeutic index.[13]

Compound Solubilization and Dosing
  • Solvent Selection: 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one, like many small organic molecules, is likely soluble in Dimethyl Sulfoxide (DMSO). Use cell-culture grade DMSO.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

  • Vehicle Control: It is critical to ensure that the final concentration of the solvent (DMSO) in the culture medium is consistent across all wells (including untreated controls) and is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and often below 0.1%. A "vehicle control" group containing only the highest concentration of DMSO used is mandatory.

Dose-Response and Time-Course

Cytotoxicity is both dose- and time-dependent.

  • Dose Selection: Test the compound over a wide range of concentrations using a serial dilution series (e.g., 7 to 10 concentrations, from 0.1 µM to 100 µM). This is essential for generating a sigmoidal dose-response curve to accurately calculate the IC₅₀ (the concentration that inhibits 50% of the response).[14][15]

  • Time Points: A standard initial time point is 24 or 48 hours.[1] However, including multiple time points (e.g., 24h, 48h, 72h) can provide insight into the kinetics of the cytotoxic effect.

Workflow and Pathway Visualization

The following diagrams illustrate the overall experimental workflow and the cellular mechanisms targeted by each assay.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare Compound Stock (in DMSO) seed_plate Seed Cells in 96-Well Plates prep_compound->seed_plate prep_cells Culture & Harvest Selected Cell Line prep_cells->seed_plate add_treatment Add Serial Dilutions of Compound (24h, 48h, 72h Incubation) seed_plate->add_treatment assay_mtt MTT Assay add_treatment->assay_mtt assay_ldh LDH Assay assay_caspase Caspase-Glo 3/7 read_plate Measure Absorbance or Luminescence assay_mtt->read_plate assay_ldh->read_plate assay_caspase->read_plate calc_ic50 Normalize Data & Calculate IC50 Values read_plate->calc_ic50 interpret Interpret Mechanism calc_ic50->interpret

Figure 1: General experimental workflow for cytotoxicity profiling.

G cluster_pathways cluster_assays Compound 1-(5-Bromo-2-methylphenyl) imidazolidin-2-one Cell Target Cell Compound->Cell Apoptosis Apoptosis (Programmed Cell Death) Cell->Apoptosis Necrosis Necrosis / Late Apoptosis (Traumatic Cell Death) Cell->Necrosis Viable Healthy Cell Cell->Viable Caspase Caspase-Glo 3/7 (Executioner Caspase Activity) Apoptosis->Caspase Measures LDH LDH Assay (Membrane Permeability) Necrosis->LDH Measures MTT MTT Assay (Mitochondrial Dehydrogenase) Viable->MTT Measures MTT->Viable LDH->Necrosis Caspase->Apoptosis

Figure 2: Relationship between cell fate and assay endpoints.

Protocol 1: MTT Assay for Metabolic Viability

Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity.[16] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[17][18] The amount of formazan produced, quantified by measuring absorbance after solubilization, is directly proportional to the number of metabolically active (living) cells.[5][16]

Materials:

  • 96-well flat-bottom sterile plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple precipitate in the cells.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette or by shaking on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[17]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[20] LDH is a stable cytoplasmic enzyme present in all cells; it is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][7] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives the reduction of a tetrazolium salt into a colored formazan product, measured spectrophotometrically.[21][22] The amount of color is proportional to the number of lysed cells.

Materials:

  • 96-well flat-bottom sterile plates

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)

  • Lysis Buffer (provided in kit, for maximum LDH release control)

  • Stop Solution (provided in kit)

  • Microplate reader (absorbance at ~490 nm)

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up three additional control wells per group:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with Lysis Buffer 45 minutes before the end of incubation.

    • Background Control: Medium only, no cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at ~400 g for 5-10 minutes to pellet any detached cells.[21]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.[22]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light. The reaction will produce a red formazan product.

  • Stop Reaction: Add 50 µL of Stop Solution from the kit to each well.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[8] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[8] This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[8][23]

Materials:

  • 96-well opaque-walled sterile plates (white plates are recommended for luminescence)

  • Caspase-Glo® 3/7 Assay Kit (Promega, Cat# G8090 or similar)

  • Multi-channel pipette

  • Luminometer or microplate reader with luminescence detection capability

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled plates suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[23]

  • Assay Reaction ("Add-Mix-Measure"):

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[23] The reagent contains detergents that lyse the cells, eliminating the need for a separate lysis step.

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds at a low speed.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. This incubation allows for cell lysis and the enzymatic reaction to stabilize.

  • Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

Data Normalization and Presentation

For all assays, raw data must be normalized and expressed as a percentage relative to controls.

  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Caspase-Glo® 3/7 (Fold Change): Fold Change = (Luminescence_Sample / Luminescence_Untreated)

The results should be summarized in a clear table.

Table 1: Example Cytotoxicity Data for 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one in A549 Cells (48h)

Concentration (µM) % Viability (MTT) % Cytotoxicity (LDH) Caspase 3/7 Activity (Fold Change)
0 (Control) 100.0 ± 4.5 0.0 ± 1.2 1.0 ± 0.1
0.1 98.2 ± 5.1 1.5 ± 0.8 1.1 ± 0.2
1 85.1 ± 6.2 8.9 ± 2.1 2.5 ± 0.4
5 60.3 ± 4.8 25.4 ± 3.5 5.8 ± 0.7
10 48.9 ± 3.9 45.1 ± 4.0 6.2 ± 0.9
25 22.5 ± 2.5 70.3 ± 5.6 4.1 ± 0.5
50 8.1 ± 1.9 85.6 ± 6.1 2.3 ± 0.3

| 100 | 4.3 ± 1.1 | 92.4 ± 4.9 | 1.5 ± 0.2 |

IC₅₀ Calculation

The IC₅₀ value is the concentration of the compound that causes a 50% reduction in the measured response (e.g., 50% viability in the MTT assay).

  • Plot the Data: Plot the normalized response (% Viability or % Cytotoxicity) on the Y-axis against the logarithm of the compound concentration on the X-axis.[15][24]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic equation.[14][25]

  • Determine IC₅₀: The software will calculate the IC₅₀ value from the fitted curve.

Integrated Interpretation

By comparing the results from the three assays, a mechanistic hypothesis can be formed:

  • Scenario 1: Apoptosis-driven Cytotoxicity: A dose-dependent decrease in MTT viability is accompanied by a strong, early increase in Caspase-3/7 activity, followed by a later increase in LDH release (secondary necrosis).

  • Scenario 2: Necrosis-driven Cytotoxicity: A dose-dependent decrease in MTT viability correlates strongly with a rapid and significant increase in LDH release, with little to no activation of Caspase-3/7.

  • Scenario 3: Cytostatic Effect: A decrease in MTT signal is observed, but with minimal increase in either LDH or Caspase-3/7 activity. This suggests the compound is inhibiting cell proliferation or metabolic function without directly killing the cells.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from ResearchGate. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from Science Gateway. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Leist, M., et al. (2019). Highlight report: Cell type selection for toxicity testing. ALTEX, 36(1), 156-158. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Serum LDH Laboratory Procedure Manual. Retrieved from CDC website. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Retrieved from UW-L Chemistry & Biochemistry. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from NCATS. [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from Reaction Biology website. [Link]

  • Protocols.io. (n.d.). MTT Assay protocol. Retrieved from protocols.io. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from NCBI Probe Development Technical Guide. [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from YouTube. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(1), 1-25. [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Manual. Retrieved from Assay Genie website. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Technical Article. [Link]

  • National Center for Biotechnology Information. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays. AAPS J, 16(4), 865-877. [Link]

  • National Center for Biotechnology Information. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Curr Protoc Neurosci, 91(1), e90. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from ResearchGate. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from protocols.io. [Link]

  • Taylor & Francis. (n.d.). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from Taylor & Francis Online. [Link]

  • ACS Publications. (2023). Advancing Environmental Toxicology In Vitro. Environment & Health, 1(1), 1-15. [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from Virology Research Services. [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from BMG Labtech website. [Link]

  • National Center for Biotechnology Information. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Altern Lab Anim, 48(5-6), 196-210. [Link]

  • National Center for Biotechnology Information. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon, 11(10), e20739. [Link]

  • MDPI. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 4949. [Link]

  • da Silva, A. C. G., et al. (2018). Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Pharmacological Reports, 70(3), 487-494. [Link]

  • National Center for Biotechnology Information. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. ChemistrySelect, 11(1), e202503798. [Link]

  • National Center for Biotechnology Information. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins (Basel), 14(11), 762. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identifying and Minimizing Byproducts in Imidazolidin-2-one Reactions

Welcome to the technical support center for imidazolidin-2-one synthesis. As a Senior Application Scientist, I understand that achieving high purity and yield is paramount for researchers in pharmaceuticals and organic s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazolidin-2-one synthesis. As a Senior Application Scientist, I understand that achieving high purity and yield is paramount for researchers in pharmaceuticals and organic synthesis. Imidazolidin-2-ones are crucial structural motifs in numerous biologically active compounds, making the control of impurities a critical aspect of their synthesis.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab, blending established chemical principles with practical, field-proven insights.

Troubleshooting Guide

This section addresses specific, immediate problems you might be facing during your experiments.

Q1: I'm observing an unexpected peak in my NMR/LC-MS analysis after a reaction between a 1,2-diamine and a carbonylating agent. What could it be?

A1: An unexpected peak often points to several common byproducts. The identity depends heavily on your specific reactants and conditions. Here are the most probable culprits:

  • Unreacted Starting Materials: The most straightforward explanation. Confirm by comparing with the spectra of your starting 1,2-diamine and carbonylating agent.

  • Linear Adducts/Intermediates: The reaction between a 1,2-diamine and a carbonyl source proceeds via a linear intermediate (e.g., a carbamate).[1][3] If cyclization is incomplete due to steric hindrance, low temperature, or insufficient reaction time, this intermediate may persist. It will have a different mass and NMR signature, notably lacking the cyclic urea structure.

  • Oligomers/Polymers: If you are using a highly reactive carbonylating agent like phosgene or if the stoichiometry is not carefully controlled, intermolecular reactions can occur, leading to the formation of dimers or short-chain polymers instead of the desired intramolecular cyclization.

  • Regioisomers: In reactions involving unsymmetrical ureas, acid-catalyzed cyclization can lead to a mixture of 4- and 5-substituted imidazolidin-2-ones.[4] The formation of the more stable iminium cation intermediate often dictates the major product.[4]

  • Byproducts from the Carbonylating Agent:

    • Carbonyldiimidazole (CDI): While CDI is known for its clean byproducts (imidazole and CO₂), unreacted CDI or its hydrolysis products can appear in your analysis.[5][6]

    • Phosgene/Triphosgene: These can lead to chlorinated byproducts or side reactions if moisture is present.

Troubleshooting Workflow Diagram

G cluster_start cluster_analysis Step 1: Identification cluster_hypothesis Step 2: Hypothesis cluster_remediation Step 3: Remediation start Unexpected Analytical Result (e.g., extra NMR peak, LC-MS mass) lcms LC-MS Analysis (Identify Mass) start->lcms nmr NMR Spectroscopy (1H, 13C, COSY) (Identify Structure) start->nmr hplc Co-injection with Standards (Confirm Identity) lcms->hplc hypo1 Unreacted Starting Material? lcms->hypo1 hypo3 Oligomerization? lcms->hypo3 hypo2 Incomplete Cyclization? nmr->hypo2 hypo4 Isomer Formation? nmr->hypo4 rem1 Adjust Stoichiometry Increase Reaction Time/Temp hypo1->rem1 hypo2->rem1 rem2 Use High-Dilution Conditions hypo3->rem2 rem3 Modify Catalyst/Solvent (e.g., change acid catalyst) hypo4->rem3

Caption: A workflow for identifying and addressing unknown byproducts.

Q2: My reaction yield is low, and the crude product is a complex mixture. How can I improve selectivity for the imidazolidin-2-one?

A2: Low yield and poor selectivity are typically symptoms of suboptimal reaction conditions that favor side reactions over the desired intramolecular cyclization.

Causality-Driven Solutions:

  • Concentration: High concentrations can favor intermolecular reactions, leading to oligomers. Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of reactive intermediates encountering each other, thus favoring the intramolecular cyclization pathway.

  • Temperature: Temperature control is critical. While higher temperatures can accelerate the reaction, they can also promote decomposition or side reactions. Solution: Screen a range of temperatures. For instance, in a pseudo-multicomponent synthesis using CDI, cyclization in DCM at 40°C was found to be highly efficient, yielding a single main product.[5]

  • Solvent Choice: The solvent's polarity and ability to solvate intermediates can dramatically influence the reaction outcome. Solution: Test a matrix of solvents. For the cyclization of a diamine with CDI, dichloromethane (DCM) gave a 98% yield, whereas reactions in toluene or THF were significantly less efficient.[6]

  • Rate of Addition: Adding a highly reactive reagent (like a diamine to a phosgene solution) too quickly can create localized areas of high concentration, promoting side reactions. Solution: Use a syringe pump for slow, controlled addition of one reagent to the other.

ParameterProblemScientific RationaleRecommended Action
Concentration Oligomer/polymer formationHigh concentration favors intermolecular reactions over intramolecular cyclization.Perform the reaction under high-dilution conditions (e.g., <0.1 M).
Temperature Decomposition or multiple productsExcessive heat can provide the activation energy for undesired pathways.Screen temperatures, starting from room temperature (e.g., 20°C, 40°C, 60°C).[5]
Solvent Low conversion/yieldSolvent polarity affects the stability of charged intermediates and transition states.Test solvents with varying polarities (e.g., THF, DCM, MeCN).[6][7]
Reagent Addition Formation of complex mixturesRapid addition creates localized high concentrations, leading to side reactions.Use a syringe pump for slow addition of the limiting reagent over several hours.
Q3: My synthesis of a substituted imidazolidin-2-one from an N-(2,2-dialkoxyethyl)urea is giving a mixture of 4- and 5-substituted regioisomers. How can I control this?

A3: This is a classic problem of regioselectivity in acid-catalyzed cyclizations. The reaction proceeds through an iminium cation intermediate, which can isomerize.[4] The nucleophilic attack that forms the final product can occur at two different positions, leading to your mixture of isomers.

Controlling Regioselectivity: The key insight from studies on this reaction is that the amount of acid catalyst is crucial.[4]

  • High Catalyst Loading: A large excess of acid can promote the equilibrium between the different iminium cation intermediates, leading to a mixture of products.

  • Low Catalyst Loading: Decreasing the amount of acid (e.g., to stoichiometric amounts or less) can significantly improve regioselectivity, favoring the formation of the 4-substituted imidazolidin-2-one.[4] This is because the reaction may proceed under kinetic control, favoring the pathway with the lower activation energy.

Recommendation: Carefully screen the loading of your acid catalyst (e.g., TFA). Start with a stoichiometric amount (1 equivalent) and systematically reduce it to find the optimal level for maximizing the desired regioisomer.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions about imidazolidin-2-one synthesis.

Q1: What are the primary mechanisms leading to byproduct formation in common imidazolidin-2-one syntheses?

A1: The main synthetic routes to imidazolidin-2-ones include the carbonylation of 1,2-diamines, intramolecular hydroamination of ureas, and diamination of olefins.[1][3] Each has characteristic side reactions.

Mechanism of Byproduct Formation Diagram

G cluster_main Desired Intramolecular Pathway cluster_byproduct Competing Intermolecular Pathway Diamine 1,2-Diamine Intermediate Linear Intermediate (e.g., Carbamate) Diamine->Intermediate + Carbonyl Source Product Imidazolidin-2-one Intermediate->Product Intramolecular Cyclization (fast) Intermediate2 Linear Intermediate Dimer Dimer / Oligomer Intermediate2->Dimer Intermolecular Reaction (slow) (favored at high conc.)

Sources

Optimization

Optimizing reaction conditions for the synthesis of substituted phenylimidazolidinones

Technical Support Center: Substituted Phenylimidazolidinones Synthesis Status: ONLINE Agent: Senior Application Scientist (Ph.D.) Ticket ID: #IMID-OX-2024 Introduction: Defining Your Synthetic Strategy Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Phenylimidazolidinones Synthesis

Status: ONLINE Agent: Senior Application Scientist (Ph.D.) Ticket ID: #IMID-OX-2024

Introduction: Defining Your Synthetic Strategy

Welcome to the technical support hub for imidazolidinone synthesis. Whether you are targeting chiral organocatalysts (e.g., MacMillan generations) or bioactive PDE4 inhibitors, the synthesis of substituted phenylimidazolidin-2-ones typically fails due to two main bottlenecks: regiocontrol during cyclization or catalyst deactivation during N-arylation .

This guide is structured to troubleshoot these specific failure modes. Please identify your current workflow below to jump to the relevant solution.

Module 1: Route Selection & Strategy

Before troubleshooting reaction conditions, verify you are using the thermodynamically appropriate pathway for your substitution pattern.

Visual Workflow: Synthetic Route Decision Tree

RouteSelection start Target Structure Analysis sub_check Where is the Phenyl Group? start->sub_check n_phenyl N-Phenyl (Urea Nitrogen) sub_check->n_phenyl c_phenyl C-Phenyl (Backbone) sub_check->c_phenyl avail_check Is N-Phenyl-1,2-diamine available? n_phenyl->avail_check route_C Route C: Condensation (1,2-diamine + Benzaldehyde) c_phenyl->route_C Aldehyde insertion route_A Route A: De Novo Cyclization (Urea/CDI/Phosgene) avail_check->route_A Yes (Commercial/Easy) route_B Route B: Metal-Catalyzed N-Arylation (Cu-Goldberg or Pd-Buchwald) avail_check->route_B No (Hard to synthesize)

Caption: Decision matrix for selecting the optimal synthetic pathway based on substituent location and starting material availability.

Module 2: De Novo Cyclization (Ring Formation)

Context: You are reacting a 1,2-diamine with a carbonyl source (CDI, Triphosgene, or Urea) to close the ring.

Technical FAQ: Troubleshooting Cyclization

Q1: I am using Urea as the carbonyl source, but the yield is stuck <40% and the reaction solidifies. How do I fix this?

  • Diagnosis: Urea cyclizations are equilibrium-driven and release ammonia (

    
    ). If the ammonia isn't removed, the reaction stalls. Solidification indicates product precipitation preventing further mixing.
    
  • Solution:

    • Switch to "Melt" conditions: Run the reaction neat (solvent-free) at 180–200 °C. This drives off

      
       gas effectively.
      
    • Add Ethylene Glycol: If the melt is too viscous, use ethylene glycol as a high-boiling solvent. It facilitates heat transfer and is easily washed away with water during workup.

    • Microwave Assist: For scale <500mg, microwave irradiation (150 °C, 15 min) often pushes conversion to >90% by superheating the polar intermediates.

Q2: My CDI reaction yields a "gummy" impurity and low conversion. Is my reagent bad?

  • Diagnosis: CDI (1,1'-Carbonyldiimidazole) is extremely moisture-sensitive. It hydrolyzes to imidazole and

    
    .[1] The "gum" is often oligomeric urea caused by wet solvent or decomposed CDI.
    
  • Protocol Adjustment:

    • Reagent Check: CDI should be white crystals, not yellow powder.

    • Stepwise Addition: Do not dump CDI into the diamine. Add CDI in portions to the diamine solution at 0 °C to prevent polymerization.

    • The "Imidazole Trick": If the reaction is sluggish, add 10 mol% DMAP or imidazole hydrochloride. This activates the intermediate carbamoyl imidazole species.

Q3: How do I control Regioselectivity if my diamine is unsymmetrical (e.g., N-methyl-1-phenyl-1,2-diaminoethane)?

  • Mechanism: The less sterically hindered amine usually attacks the carbonyl source first. However, under thermodynamic control (high temp), the more stable heterocycle forms.

  • Recommendation:

    • For Kinetic Control (Steric): Use Triphosgene/DIPEA at -78 °C. The least hindered nitrogen attacks first.

    • For Thermodynamic Control: Use Urea/Heat. The product distribution will reflect the most stable ring conformation (usually minimizing 1,2-strain).

Data: Carbonyl Source Selection Guide

ReagentReactivityMoisture SensitivityByproductBest For
CDI ModerateHighImidazole (Solid)Acid-sensitive substrates; mild conditions.
Triphosgene HighLowHCl (Gas)Sterically hindered amines; Kinetic control.
Urea LowLow

(Gas)
Scale-up (>10g); Thermodynamically stable isomers.

Module 3: N-Arylation (Post-Cyclization)

Context: You have an imidazolidinone ring and need to install a phenyl group on the Nitrogen. This is the most common failure point due to catalyst poisoning by the urea moiety.

Technical FAQ: Troubleshooting Coupling

Q4: My Copper-catalyzed (Goldberg) coupling turns black and stops at 20% conversion. Why?

  • Diagnosis: Catalyst disproportionation or poisoning. Imidazolidinones are bidentate ligands that can sequester Cu, removing it from the catalytic cycle.

  • The Fix (Ligand Selection): You must use a diamine ligand that binds Cu tighter than your substrate does.

    • Standard:

      
       (10 mol%) + DMEDA  (N,N'-dimethylethylenediamine) (20 mol%).
      
    • Advanced: If DMEDA fails, switch to trans-1,2-cyclohexanediamine . The rigid backbone prevents ligand dissociation.

  • Base Choice: Switch from

    
     to 
    
    
    
    . Phosphate bases often stabilize the copper intermediate better in amide couplings.

Q5: When should I switch from Copper to Palladium?

  • Guidance:

    • Use Copper (Goldberg): For aryl iodides and electron-deficient aryl bromides.[2] It is cheaper and often works better for amides/ureas than Pd.

    • Use Palladium (Buchwald-Hartwig): For aryl chlorides or electron-rich aryl bromides where oxidative addition is difficult.

    • Pd Warning: Standard ligands (PPh3, dppf) will fail . You must use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or Xantphos ) to facilitate the reductive elimination of the urea product.

Visual Workflow: Mechanism of Cu-Catalyzed N-Arylation

CopperCycle L_Cu L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Ar-I) L_Cu->OxAdd Ar-I Coord Nucleophile Coordination (Imidazolidinone + Base) OxAdd->Coord H-N-R RedElim Reductive Elimination (Product Release) Coord->RedElim -HX RedElim->L_Cu Regeneration

Caption: The Goldberg cycle. Note that 'Nucleophile Coordination' is the step where the substrate can poison the catalyst if the ancillary ligand (L) is not strong enough.

Module 4: Validated Protocols

Protocol A: Robust N-Arylation of Imidazolidinone (Goldberg Conditions)

Reference Grounding: Adapted from Buchwald et al. (JACS) and mechanistic reviews on Ullmann condensation.

  • Setup: Flame-dry a Schlenk tube. Cool under Argon.

  • Reagents:

    • Imidazolidin-2-one (1.0 equiv)

    • Aryl Iodide (1.2 equiv)

    • CuI (10 mol%) - Must be off-white/tan. If grey/green, purify it.

    • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%) - The "Magic" Ligand.

    • 
        (2.0 equiv) - Finely ground.
      
  • Solvent: Dioxane (0.5 M concentration).

  • Execution: Heat to 110 °C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (to remove Cu), then brine.
    
  • Checkpoint: If the reaction turns green/blue immediately, oxygen has leaked in. The active species is Cu(I) (yellow/tan), not Cu(II) (blue/green).

Protocol B: De Novo Synthesis via CDI
  • Setup: Round bottom flask,

    
     atmosphere.
    
  • Solvent: Anhydrous THF or DCM (0.1 M).

  • Addition: Dissolve 1,2-diamine (1.0 equiv) in solvent. Add CDI (1.1 equiv) solid in 4 portions over 20 minutes at 0 °C.

  • Reaction: Warm to RT and stir for 4 hours.

  • Troubleshooting: If precipitate forms, it is likely the imidazole salt of the product. Do not filter it out; quench with dilute HCl to protonate the imidazole and dissolve the salt, then extract the organic layer.

References

  • Copper-Catalyzed N-Arylation (Goldberg Reaction)

    • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[3] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society.[3]

    • [3]

  • Regioselectivity in Urea Cyclization

    • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization.[4][5][6] Molecules.

  • CDI Reagent Handling & Mechanisms

    • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[7] CDI Mediated Coupling and Cyclization. Organic Letters.

  • General Imidazolidinone Reviews

    • Olyaei, A., et al. (2024).[8] Recent advances in the synthesis of highly substituted imidazolidines.[4][5][6][9] RSC Advances.

Sources

Troubleshooting

Technical Support Center: Regiocontrol in Imidazolidin-2-one Synthesis

Welcome to the technical support center for imidazolidin-2-one synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazolidin-2-one synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing substituted imidazolidin-2-ones. The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] However, the synthesis of unsymmetrically substituted derivatives often presents a significant challenge: controlling regioselectivity.

This document provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in imidazolidin-2-one synthesis, and why is it a critical issue?

Answer:

Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of imidazolidin-2-one synthesis from an unsymmetrical precursor (like an N,N'-disubstituted urea where the two nitrogen substituents are different), cyclization can occur in two different directions, leading to two distinct regioisomers.

For example, the intramolecular cyclization of an unsymmetrical N-alkenyl-N'-aryl urea can theoretically produce two different products, depending on which nitrogen atom attacks the activated alkene. Controlling which isomer is formed is critical because different regioisomers of the same molecule can have drastically different pharmacological activities, toxicological profiles, and metabolic stabilities. Achieving high regioselectivity is therefore essential for producing a single, well-characterized active pharmaceutical ingredient (API) and avoiding costly and difficult separation of isomeric mixtures.

G cluster_start Unsymmetrical Precursor cluster_path Cyclization Pathways cluster_products Regioisomeric Products Urea R1-NH-(C=O)-NH-R2 (Unsymmetrical Urea) PathwayA Pathway A Urea->PathwayA Attack from N-R1 PathwayB Pathway B Urea->PathwayB Attack from N-R2 ProductA Regioisomer 1 PathwayA->ProductA ProductB Regioisomer 2 PathwayB->ProductB

Caption: Competing pathways in the cyclization of an unsymmetrical urea.

Q2: I'm getting a mixture of 4- and 5-substituted imidazolidin-2-ones from my acid-catalyzed cyclization. What factors are at play?

Answer:

This is a classic regioselectivity challenge. In acid-catalyzed cyclizations, particularly from precursors like N-(2,2-dialkoxyethyl) ureas, the reaction proceeds through an iminium cation intermediate.[1] The regioselectivity is determined by which intermediate is more favorably formed and trapped by a nucleophile.

The mechanism involves the initial formation of a 5-alkoxyimidazolidin-2-one, which then eliminates alcohol to form an iminium cation. This cation can exist in two isomeric forms (B and D in the diagram below). The final position of the substituent (at C4 or C5) depends on which of these isomeric cations is trapped by the nucleophile.[1][2]

Several factors can influence the ratio of these intermediates:

  • Catalyst Concentration: Studies have shown that the amount of acid catalyst can significantly impact regioselectivity. For instance, in the reaction of (2,2-diethoxyethyl)ureas, decreasing the amount of trifluoroacetic acid (TFA) from a 15-fold excess to a stoichiometric amount improved regioselectivity, favoring the 4-substituted product.[1]

  • Electronic Effects: The electronic nature of the substituents on the urea nitrogens can stabilize one iminium ion intermediate over the other. Electron-donating groups can stabilize an adjacent positive charge, influencing the equilibrium between the isomeric cations.

  • Steric Hindrance: Bulky substituents on one of the nitrogen atoms can sterically hinder the approach of the nucleophile or disfavor the formation of the nearby iminium ion, thus directing the reaction towards the other regioisomer.

G A 5-Methoxy Intermediate (A) B Iminium Cation (B) A->B -MeOH C Imidazoline-2-one (C) B->C -H+ P5 5-Substituted Product B->P5 + Nucleophile (Pathway 1) D Isomeric Cation (D) C->D +H+ P4 4-Substituted Product D->P4 + Nucleophile (Pathway 2)

Caption: Acid-catalyzed mechanism showing formation of regioisomers.[1]

Q3: How does the choice between an acid and a base catalyst influence regioselectivity?

Answer:

The choice of catalyst fundamentally changes the reaction mechanism, providing a powerful tool to control regioselectivity.

  • Acid Catalysis: As discussed in Q2, acid catalysis typically involves the formation of electrophilic iminium ion intermediates. The regiochemical outcome is governed by the relative stability of these intermediates and the kinetics of their formation and trapping.[1][3][4] This approach is common for precursors that can easily form a carbocation or an equivalent species upon protonation and loss of a leaving group.

  • Base Catalysis: Base-catalyzed reactions, such as the intramolecular hydroamidation of propargylic or allylic ureas, proceed via a different mechanism.[5][6] The base deprotonates one of the N-H groups, creating a more nucleophilic amide anion. This anion then attacks the unsaturated moiety (e.g., an alkyne or alkene) in an intramolecular fashion. The regioselectivity is determined by which nitrogen is more acidic and/or which intramolecular attack is kinetically favored (e.g., 5-exo-dig vs. 6-endo-dig cyclization). Strong, non-nucleophilic bases like the phosphazene base BEMP have proven highly effective, providing excellent chemo- and regioselectivity for five-membered ring formation under mild conditions.[5][7]

Catalyst TypeGeneral MechanismKey Control ElementsTypical Precursors
Acid (e.g., TFA, p-TsOH)Formation of iminium ion intermediatesStability of isomeric cations, catalyst loadingN-(2,2-dialkoxyethyl) ureas[1]
Base (e.g., BEMP, KOtBu)N-H deprotonation, intramolecular nucleophilic attackN-H acidity, steric hindrance, ring-size preferencePropargylic ureas, N-allyl ureas[5][6]
Metal (e.g., Au, Pd, Ag)π-activation of unsaturated bondsLigand effects, metal coordination, hard/soft acid-base principlesN-allyl ureas, propargylic ureas[6]

Troubleshooting Guide

Scenario 1: My reaction is producing a nearly 1:1 mixture of regioisomers. Where do I start?

A systematic approach is key to solving poor regioselectivity.

Step 1: Re-evaluate Your Precursor Design The inherent properties of your starting material are the primary determinant of selectivity.

  • Steric Differentiation: Is there a significant difference in steric bulk between the two nitrogen substituents (R1 vs. R2)? If not, the energetic barrier for cyclization via either nitrogen may be too similar. Consider introducing a bulky, temporary protecting group on one nitrogen to sterically direct the cyclization.

  • Electronic Differentiation: Are the electronic effects of the substituents different enough? An electron-withdrawing group on one nitrogen will decrease its nucleophilicity (in base-catalyzed routes) or destabilize an adjacent iminium ion (in acid-catalyzed routes), favoring reaction at the other nitrogen.

Step 2: Screen Different Catalyst Systems If redesigning the substrate is not feasible, changing the catalytic system is the next logical step.

  • Switch Catalyst Type: If you are using an acid catalyst, switch to a base-catalyzed method, or vice-versa. The change in mechanism is often the most effective way to alter the regiochemical outcome.[5][6]

  • Optimize Catalyst Loading: As demonstrated in the literature, even the concentration of the catalyst can have a profound effect. Perform a catalyst loading study (e.g., 0.1, 0.5, 1.0, and 2.0 equivalents) to find the optimal concentration for selectivity.[1]

Step 3: Vary Reaction Conditions

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. Run the reaction at room temperature, 0 °C, or even lower, and monitor the isomeric ratio.

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates or transition states. Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).

G Start Problem: Poor Regioselectivity (e.g., 1:1 Mixture) Substrate 1. Analyze Substrate - Steric Bulk? - Electronic Bias? Start->Substrate Catalyst 2. Screen Catalysts - Switch Acid/Base - Vary Loading Substrate->Catalyst Conditions 3. Modify Conditions - Lower Temperature - Screen Solvents Catalyst->Conditions Analysis Analyze Isomeric Ratio (NMR, LC-MS) Conditions->Analysis Analysis->Catalyst Iterate Success Optimized Protocol: High Regioselectivity Analysis->Success

Caption: A workflow for troubleshooting poor regioselectivity.

Validated Experimental Protocol

Protocol: Highly Regioselective Synthesis of 4-Aryl-imidazolidin-2-ones via Acid-Catalyzed Cyclization

This protocol is adapted from a method that demonstrates excellent regioselectivity by carefully controlling the amount of acid catalyst.[1]

Objective: To synthesize a 4-substituted imidazolidin-2-one with high regioselectivity, avoiding the formation of the 5-substituted isomer.

Materials:

  • N-(2,2-diethoxyethyl)urea derivative (1.0 equiv)

  • Electron-rich aromatic or heterocyclic C-nucleophile (1.0 equiv)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • Toluene (solvent)

Procedure:

  • To a solution of the N-(2,2-diethoxyethyl)urea (1.0 equiv) in toluene (approx. 0.15 M), add the C-nucleophile (1.0 equiv).

  • Add trifluoroacetic acid (TFA) (1.0 equiv) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for the required time (typically 48-72 hours, monitor by TLC or LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The resulting residue can be washed with a suitable solvent like acetone to remove soluble impurities.

  • Recrystallize the solid product from a suitable solvent (e.g., absolute ethanol) to yield the pure 4-substituted imidazolidin-2-one.[1]

Causality and Trustworthiness: This protocol's success hinges on using a stoichiometric amount of TFA. Preliminary studies showed that a large excess of TFA led to a mixture of regioisomers, while reducing it to one equivalent effectively shuts down the pathway leading to the 5-substituted product, yielding only the 4-substituted isomer.[1] This self-validating system demonstrates that precise control of reagents is paramount for achieving high regioselectivity.

References

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Available at: [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. Available at: [Link]

  • Motti, G. M. E., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available at: [Link]

  • Figueroa, R., et al. (2011). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 9(21), 7434-7440. Available at: [Link]

  • Valle-Salgado, M. F., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(7), 1548. Available at: [Link]

  • Figueroa, R., et al. (2011). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. Available at: [Link]

  • Motti, G. M. E., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. Available at: [Link]

  • Martina, K., et al. (2020). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry, 8, 624. Available at: [Link]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. Available at: [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. Available at: [Link]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. ResearchGate. Available at: [Link]

  • Orito, K., et al. (2009). Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates. Organic Letters, 11(24), 5562–5565. Available at: [Link]

  • Gazizov, A. S., et al. (2021). Plausible mechanism for the formation of regioisomeric imidazolidin-2-ones and relative energies of the intermediates. ResearchGate. Available at: [Link]

Sources

Optimization

Resolving solubility problems of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one in assays

Welcome to the technical support guide for 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and in vivo assays. Given the compound's chemical structure—featuring a substituted phenyl ring—it is classified as hydrophobic, presenting a high likelihood of poor aqueous solubility. This guide provides a systematic, first-principles approach to ensure its effective use in your experimental workflows.

Understanding the Challenge: Why Solubility is Critical

Low aqueous solubility is a significant hurdle in drug discovery and biological research. When a compound like 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one precipitates out of solution in an assay, it can lead to a cascade of erroneous results.[1][2] These issues include underestimated potency (inaccurate IC50 values), high data variability, and false negatives.[2] The effective concentration of the compound is no longer the nominal concentration, compromising the integrity of the structure-activity relationship (SAR) data.[2][3]

The core of the problem lies in transitioning the compound from a high-concentration organic stock solution (typically in Dimethyl Sulfoxide, DMSO) into a predominantly aqueous assay buffer, where it is thermodynamically driven to crash out.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one.

Q1: What is the recommended solvent for preparing the initial stock solution?

Answer: Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent for preparing high-concentration stock solutions of hydrophobic compounds.[4][5] Its strong solvating power for a wide range of organic molecules makes it an ideal choice.

  • Causality: DMSO is a polar aprotic solvent. It can accept hydrogen bonds but does not donate them, and its high dielectric constant allows it to dissolve non-polar compounds that are insoluble in water.

  • Best Practice: Always use anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic; absorbed water can significantly decrease its solvating power for hydrophobic compounds and lead to precipitation within the stock solution over time.[6] Store DMSO in small, sealed aliquots protected from moisture.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What are my options?

Answer: This is the most common solubility issue. Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Several strategies can resolve this, as outlined in the workflow below.

G Troubleshooting Workflow for Compound Precipitation cluster_0 Problem Identification cluster_1 Primary Solutions cluster_2 Advanced Solutions cluster_3 Validation start Precipitation Observed in Assay Well sol1 Reduce Final Compound Concentration start->sol1 Is concentration at the upper limit? sol2 Optimize Dilution Protocol start->sol2 How is the dilution performed? sol3 Decrease Final DMSO % (if >1%) start->sol3 Is DMSO affecting the assay? adv1 Incorporate a Co-Solvent sol1->adv1 If lower concentration is not an option end_node Visually Confirm No Precipitation & Validate Assay Performance sol1->end_node sol2->adv1 sol2->end_node sol3->adv1 sol3->end_node adv2 Use a Surfactant adv1->adv2 If co-solvent is insufficient adv1->end_node adv2->end_node adv3 Check Compound Purity/Stability adv3->end_node G Dilution Workflow stock Step 1: 10 mM Stock in 100% DMSO intermediate Step 2: Create 1 mM Intermediate in 100% DMSO stock->intermediate 1:10 Dilution final Step 3: Add 1 µL of 1 mM Intermediate to 99 µL Assay Buffer intermediate->final result Result: 10 µM Compound in Assay Buffer with 1% DMSO final->result warning Warning: High risk of precipitation at this step! Ensure rapid mixing. final->warning

Caption: Standard dilution workflow from DMSO stock to aqueous buffer.

  • Prepare Intermediate Dilution: Create an intermediate stock solution in 100% DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to create a 1 mM stock.

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock to 99 µL of pre-warmed (37°C) assay buffer in the well of your assay plate.

  • Mix Immediately: Immediately and thoroughly mix the contents of the well using a multichannel pipette or by placing the plate on an orbital shaker for 30-60 seconds. Inadequate mixing is a common cause of precipitation. [7]

Protocol 3: Using a Co-Solvent (PEG 400) to Enhance Solubility

This protocol is for situations where Protocol 2 fails and precipitation is still observed.

  • Prepare Co-Solvent Buffer: Prepare your standard assay buffer containing a pre-determined concentration of the co-solvent. For example, create an assay buffer containing 5% Polyethylene Glycol 400 (PEG 400).

  • Validate Co-Solvent Tolerance: Before running the full experiment, confirm that your assay (e.g., cells, enzyme) is not adversely affected by the 5% PEG 400 buffer.

  • Perform Dilution: Repeat the steps from Protocol 2, but use the co-solvent-containing assay buffer for the final dilution step. The co-solvent will help keep the compound in solution.

References

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • Request PDF. (2025). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). How can I dissolve the non polar fractions of plant extracts to perform antioxidant assays. Available at: [Link]

  • Jenkinson, P. (2021). Can anyone please suggest a non-toxic solvent to dissolve non-polar drugs for in vitro use?. ResearchGate. Available at: [Link]

  • Li, Y. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • ResearchGate. (2017). How do you dissolve an oil-based sample to test on cells?. Available at: [Link]

  • Llinàs, A., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Available at: [Link]

  • S. K. Y. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave online. Available at: [Link]

  • De Vleeschouwer, F., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. SciSpace. Available at: [Link]

  • Nielsen, G. D., & Larsen, S. T. (2008). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Parson, K. C., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]

  • Asadipour, A., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]

  • American Pharmaceutical Review. (2025). Overcoming the Challenge of Poor Drug Solubility. Available at: [Link]

  • Le, T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]

  • Scribd. Solubility in DMSO. Available at: [Link]

  • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Structural Confirmation of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one Isomers

Welcome to the technical support center for the analysis of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to confirm its structure, particularly in the presence of potential isomers. In pharmaceutical research, the precise three-dimensional arrangement of atoms in a molecule is critical, as even minor structural variations can significantly impact a compound's efficacy and safety.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the structural elucidation of this and similar molecules. We will delve into the practical application of key analytical techniques, explaining not just the "how" but also the "why" behind experimental choices.

Understanding the Challenge: Potential Isomers

The synthesis of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one can potentially yield several isomers. The primary challenge lies in unequivocally distinguishing the desired product from these closely related structures. The main types of isomerism to consider are:

  • Regioisomers: These isomers have the same molecular formula but differ in the connectivity of the atoms. In this case, the bromo and methyl groups could be at different positions on the phenyl ring.

  • Enantiomers: If a chiral center is present, the molecule can exist as a pair of non-superimposable mirror images. While 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one itself is not chiral, derivatives or precursors might be.

This guide will focus on the analytical techniques required to identify and differentiate these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomers I might encounter during the synthesis of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one?

The starting materials and reaction conditions used in the synthesis will determine the potential regioisomers. Common starting materials like substituted anilines can lead to isomers where the bromo and methyl groups are in different positions on the phenyl ring. For example, starting with 2-bromo-5-methylaniline instead of 5-bromo-2-methylaniline would result in the formation of 1-(2-Bromo-5-methylphenyl)imidazolidin-2-one. Careful control of starting material identity is crucial.

Q2: My initial NMR spectra are complex. How can I begin to differentiate between potential isomers?

Complex NMR spectra are a common issue when dealing with mixtures of isomers. Here's a systematic approach:

  • 1H NMR Analysis:

    • Aromatic Region (approx. 6.5-8.0 ppm): The splitting patterns and coupling constants of the aromatic protons are highly informative for determining the substitution pattern on the benzene ring.[2] For a 1,2,4-trisubstituted ring like in the target molecule, you would expect three distinct aromatic proton signals. The coupling constants (J-values) between these protons can help determine their relative positions (ortho, meta, para).

    • Aliphatic Region: The protons on the imidazolidin-2-one ring will typically appear as multiplets. The chemical shifts of the methylene groups adjacent to the nitrogen atoms will be distinct.

  • 13C NMR Analysis:

    • Aromatic Carbons (approx. 120-150 ppm): The number of signals in the aromatic region can indicate the symmetry of the molecule.[2] For the expected product, you should observe six distinct aromatic carbon signals. The chemical shifts will be influenced by the attached bromine and methyl groups.

    • Carbonyl Carbon: The carbonyl carbon of the imidazolidin-2-one ring will appear as a single peak at a lower field (downfield).

  • 2D NMR Techniques: If 1D NMR is insufficient, 2D techniques like COSY (Correlated Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons, which is essential for differentiating constitutional isomers.[3]

Q3: I suspect I have a mixture of enantiomers. How can I confirm this and separate them?

While the parent compound 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is achiral, if your synthesis involves chiral precursors or catalysts, you might produce chiral derivatives. To address potential enantiomers:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers.[4][5] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Capillary Electrophoresis (CE): Chiral CE is another effective method for enantiomeric separation, often using chiral selectors like cyclodextrins in the running buffer.[6]

Troubleshooting Guides
Issue 1: Ambiguous Aromatic Substitution Pattern in 1H NMR

Problem: The aromatic region of your 1H NMR spectrum is difficult to interpret, and you cannot definitively assign the substitution pattern of the phenyl ring.

Troubleshooting Workflow:

Caption: Workflow for resolving ambiguous aromatic substitution.

Detailed Steps:

  • Acquire 13C NMR and DEPT: Obtain a 13C NMR spectrum along with DEPT-90 and DEPT-135 experiments. This will tell you the number of quaternary, CH, CH2, and CH3 carbons. For 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one, you expect six aromatic carbons (three quaternary and three CH) and one methyl carbon.

  • Analyze the Number of Signals: Compare the number of observed aromatic 13C signals with the number expected for your target isomer.[2] Different regioisomers will have different numbers of unique carbon environments due to symmetry.

  • Utilize 2D NMR:

    • HSQC: This experiment correlates each proton with the carbon it is directly attached to. This will help you definitively assign the proton and carbon signals of the aromatic CH groups.

    • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the aromatic protons and the quaternary carbons (the ones bonded to the bromine, methyl, and imidazolidinone groups).

  • Hypothesize and Compare: If the data does not match your target structure, propose plausible regioisomers based on your synthetic route. Predict the expected 1H and 13C NMR spectra for these alternative structures and compare them to your experimental data.

Analytical Technique Expected Outcome for 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one Potential Deviation Indicating an Isomer
1H NMR Three distinct signals in the aromatic region with specific splitting patterns and coupling constants.Different splitting patterns, number of signals, or chemical shifts in the aromatic region.
13C NMR Six distinct signals in the aromatic region.A different number of signals in the aromatic region due to changes in molecular symmetry.
Mass Spectrometry A molecular ion peak corresponding to the expected molecular weight (C10H11BrN2O, approx. 255.12 g/mol ).The molecular ion peak will be the same for all regioisomers. Fragmentation patterns may differ.
Issue 2: Absolute Structure Confirmation is Required

Problem: You have successfully synthesized and purified your compound, but for regulatory or mechanistic studies, you need to confirm the absolute three-dimensional structure beyond doubt.

Troubleshooting Workflow:

Caption: Decision workflow for absolute structure confirmation.

Detailed Steps:

  • Single Crystal X-ray Diffraction: This is the gold standard for determining the absolute structure of a molecule.[1][7][8][9] It provides an unambiguous 3D model of the molecule, confirming the connectivity and stereochemistry. The main challenge is often growing a high-quality single crystal suitable for analysis.

  • Crystallization Protocol:

    • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., slow evaporation, vapor diffusion, cooling).

    • Purity: Ensure your sample is of the highest possible purity, as impurities can inhibit crystal growth.

    • Patience: Crystallization can take anywhere from a few hours to several weeks.

  • Alternative Approaches (for chiral compounds): If X-ray crystallography is not feasible, and you are dealing with a chiral compound, you can use a combination of techniques:

    • Chiral Chromatography: As mentioned earlier, this can separate enantiomers.[10]

    • Optical Rotation and Circular Dichroism (CD) Spectroscopy: These techniques can provide information about the chirality of a molecule, but they do not provide the absolute configuration without a known standard for comparison.

Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of the synthesized compound.

Methodology:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode using an electrospray ionization (ESI) source.

  • Analyze the data to find the exact mass of the molecular ion ([M+H]+).

  • Compare the experimentally determined exact mass with the theoretical exact mass for the molecular formula C10H11BrN2O. The difference should be within a few parts per million (ppm).

Protocol 2: Chiral HPLC for Enantiomeric Separation

Objective: To separate potential enantiomers of a chiral derivative.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for a wide range of compounds.[4][5]

  • Mobile Phase Optimization:

    • Start with a typical mobile phase for normal-phase chromatography, such as a mixture of hexane and isopropanol.

    • Vary the ratio of the solvents to optimize the separation (resolution) and retention times.

    • Small amounts of additives, like trifluoroacetic acid, may be necessary to improve peak shape.[5]

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance.

  • Analysis: Inject the racemic mixture and observe the separation into two peaks. The area under each peak corresponds to the relative amount of each enantiomer.

Conclusion

Confirming the structure of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one and its isomers requires a multi-faceted analytical approach. By systematically applying the techniques outlined in this guide—from fundamental 1D NMR to advanced 2D NMR and definitive X-ray crystallography—researchers can confidently elucidate the structure of their compounds. This rigorous characterization is an indispensable step in the development of safe and effective pharmaceuticals.

References
  • Stowell, J. G. (2002). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology (Vol. 276). Humana Press.
  • Li, W., et al. (2004). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography.
  • Jones, P. G. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 1055, pp. 149-162). Humana Press.
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Jones, P. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62.
  • Ye, J., et al. (2007). High-performance liquid chromatographic separation of imidazolinone herbicide enantiomers and their methyl derivatives on polysaccharide-coated chiral stationary phases.
  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases.
  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Sánta, Z., et al. (2022).
  • Hartwig, J. F., et al. (2024). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 26(5), 1084–1089.
  • ACS Publications. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of the Biological Activity of Halogenated Phenylimidazolidinones

Executive Summary This technical guide provides a comparative analysis of halogenated phenylimidazolidinones , a privileged scaffold in medicinal chemistry. Structurally related to hydantoins (imidazolidine-2,4-diones) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of halogenated phenylimidazolidinones , a privileged scaffold in medicinal chemistry. Structurally related to hydantoins (imidazolidine-2,4-diones) and 2-thioxoimidazolidin-4-ones, these compounds exhibit diverse biological profiles depending on the positioning and nature of halogen substituents (F, Cl, Br).

This analysis focuses on three primary therapeutic domains where these derivatives demonstrate superior or comparable efficacy to standard-of-care agents:

  • Anticonvulsant Activity: Comparison against Phenytoin .

  • Anticancer Cytotoxicity: Comparison against 5-Fluorouracil (5-FU) and Staurosporine .

  • Antimicrobial Efficacy: Comparison against Ampicillin .

Structural Basis & SAR Logic

The biological activity of phenylimidazolidinones is governed by the electronic and steric properties of the N-phenyl ring. Halogenation modulates lipophilicity (LogP) and metabolic stability , critical for penetrating the Blood-Brain Barrier (BBB) in anticonvulsants and cell membranes in cancer therapy.

Structure-Activity Relationship (SAR) Network

The following diagram illustrates the impact of substituents on the phenylimidazolidinone core.

SAR_Analysis Core Phenylimidazolidinone Scaffold Halogens Halogenation (F, Cl, Br) (Para/Meta position) Core->Halogens Alkyl Alkyl Groups (Methyl, Ethyl) Core->Alkyl Polar Polar Groups (-OH, -NO2, -CN) Core->Polar Lipophilicity Increased LogP (BBB Permeability) Halogens->Lipophilicity Promotes Metabolic Blocked Metabolic Oxidation Halogens->Metabolic Enhances Binding Enhanced Hydrophobic Binding Pocket Fit Alkyl->Binding Optimizes Activity_Loss Reduced Activity (Steric/Electronic Clash) Polar->Activity_Loss Causes

Caption: SAR analysis showing that halogenation and alkylation enhance pharmacological properties, whereas polar substituents often diminish potency.[1][2]

Comparative Biological Activity[3][4][5][6]

Anticonvulsant Activity (Hydantoin Derivatives)

Halogenated phenylmethylenehydantoins (PMHs) function as sodium channel blockers, stabilizing neuronal membranes.

Comparative Data: Maximal Electroshock Seizure (MES) Test

  • Standard: Phenytoin (5,5-diphenylhydantoin)

  • Test Subject: Halogenated/Alkylated PMHs

Compound IDSubstituent (R)ED50 (mg/kg)Potency Relative to Phenytoin
Phenytoin (Std) -30 ± 2 1.0x (Baseline)
Compound 144-Ethyl28 ± 21.07x (Superior)
Compound 124-Methyl39 ± 40.77x (Comparable)
Compound 354-Chloro45 ± 50.66x (Moderate)
Compound 414-Bromo52 ± 60.57x (Moderate)
Compound 113-CF360 ± 50.50x (Moderate)

Insight: While alkyl derivatives (Cmpd 14) show slightly higher potency, halogenated derivatives (Cl, Br) maintain significant activity with improved metabolic half-life profiles compared to unsubstituted analogs.

Anticancer Cytotoxicity (2-Thioxoimidazolidin-4-ones)

Sulfur-substituted imidazolidinones (thiohydantoins) exhibit potent cytotoxicity against hepatocellular carcinoma (HepG2) and colon cancer (HCT-116) lines.

Mechanism of Action: These compounds induce apoptosis via the PI3K/AKT pathway inhibition and upregulate p53 and Caspase-3/9 .[3]

Comparative Data: IC50 Values (µM)

CompoundHepG2 (Liver Cancer)HCT-116 (Colon Cancer)Selectivity Index (SI)
Staurosporine (Std) 5.07 µM N/A Low
5-Fluorouracil (Std) 5.18 µM 6.00 µM Moderate
Cmpd 4 (Thio-deriv)0.017 µM 0.76 µMHigh (>100)
Cmpd 7 (4-Cl-phenyl)2.33 µM1.87 µMHigh

Insight: The 2-thioxoimidazolidin-4-one derivative (Cmpd 4) demonstrates ~300-fold greater potency than standard chemotherapy agents like 5-FU in specific cell lines, driven by high affinity for the PI3K binding pocket.

Antimicrobial Spectrum

Halogenated derivatives, particularly those with 4-Chloro or 4-Fluoro substitutions, disrupt bacterial cell walls and inhibit fungal sterol synthesis.

  • Key Finding: 4-chlorophenyl substituted imidazolidinones show MIC values comparable to Ampicillin against S. aureus.

  • Fungal Activity: 4-fluorophenyl derivatives exhibit activity against C. albicans, mimicking the pharmacophore of Fluconazole.

Mechanistic Pathways

The following diagram details the molecular mechanism of anticancer action for halogenated thio-imidazolidinones.

Mechanism_Action Drug Halogenated Thio-Imidazolidinone PI3K PI3K/AKT Pathway Drug->PI3K Inhibits Tubulin Microtubule Dynamics Drug->Tubulin Destabilizes p53 p53 Upregulation PI3K->p53 Activates Bcl2 Bcl-2 Downregulation (Anti-apoptotic) PI3K->Bcl2 Suppresses Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Caspase Caspase-3/9 Activation p53->Caspase Bcl2->Caspase Blocks (Inhibited) Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Arrest->Apoptosis

Caption: Mechanism of action showing PI3K inhibition and microtubule destabilization leading to apoptotic cell death.

Experimental Protocols (Self-Validating)

General Synthesis of 1-Phenylimidazolidin-2-ones

Principle: Cyclocondensation of N-phenylurea with a 1,2-bifunctional electrophile (e.g., chloroacetic acid or oxalyl chloride).

  • Reagents: N-(4-chlorophenyl)urea (10 mmol), Chloroacetyl chloride (12 mmol), Anhydrous AlCl3 (Catalyst).

  • Procedure:

    • Dissolve urea derivative in dry DMF.

    • Add chloroacetyl chloride dropwise at 0°C.

    • Reflux at 110°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Validation: Disappearance of urea spot (Rf ~0.3) and appearance of product spot (Rf ~0.6).

    • Precipitate in ice water, filter, and recrystallize from Ethanol.

  • Yield: Typically 75–85%.

MTT Cytotoxicity Assay Workflow

Objective: Determine IC50 against HepG2 cells.

  • Seeding: Plate HepG2 cells (1x10^4 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (0.01 – 100 µM) dissolved in DMSO (Final DMSO < 0.1%).

    • Control: 0.1% DMSO (Negative), 5-FU (Positive).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: IC50 = Concentration inhibiting 50% absorbance vs control.

References

  • Anticonvulsant SAR: Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. (2004).[1][4] Journal of Medicinal Chemistry. Link

  • Anticancer Mechanisms: In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024).[4][5][6] Future Medicinal Chemistry. Link

  • Antimicrobial Synthesis: Synthesis, Characterization and Antimicrobial Activity of Some New 2-Thioxoimidazolidin-4-one Derivatives. (2014).[4] IJPCBS. Link

  • Oxazolidinone Comparison: Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. (2001). Journal of Biological Chemistry. Link

  • General Scaffold Data: 1-Phenylimidazolidin-2-one PubChem Entry. (Accessed 2026). PubChem. Link

Sources

Comparative

Comparative Validation Guide: 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one in Oncology R&amp;D

Topic: Validating the in vitro Anticancer Activity of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the in vitro Anticancer Activity of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazolidin-2-one scaffold has emerged as a privileged pharmacophore in medicinal chemistry, exhibiting diverse biological activities ranging from kinase inhibition (EGFR/VEGFR) to tubulin destabilization. This guide provides a rigorous validation framework for 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one (referred to herein as BMP-Imid ).

This molecule combines a lipophilic 5-bromo-2-methylphenyl tail with a polar imidazolidinone head, a structural motif often associated with enhanced membrane permeability and active site binding in solid tumor models (breast MCF-7, colon HCT-116, and liver HepG2). This guide outlines the "Gold Standard" validation workflow, comparing BMP-Imid against established standard-of-care (SoC) agents like Doxorubicin and 5-Fluorouracil (5-FU) .

Mechanistic Rationale & Performance Benchmarks

The "Why" Behind the Molecule: The N-aryl-imidazolidin-2-one core functions as a hydrogen bond donor/acceptor system capable of interacting with amino acid residues in the ATP-binding pockets of kinases or the minor groove of DNA. The addition of the 5-Bromo and 2-Methyl groups on the phenyl ring is a strategic medicinal chemistry modification:

  • 5-Bromo: Increases lipophilicity (LogP) and facilitates halogen bonding with receptor pockets.

  • 2-Methyl: Induces torsional twist, potentially locking the molecule in a bioactive conformation favored by enzymes like VEGFR-2 or CDK2.

Comparative Performance Metrics (Class-Based Benchmarks)

Based on structural analogs (e.g., Imidazolidine derivative F2 and IST-02), the expected performance of BMP-Imid should be validated against the following benchmarks:

MetricBMP-Imid (Target Range)Doxorubicin (Standard)5-Fluorouracil (Standard)Interpretation
IC50 (MCF-7) 5.0 – 20.0 µM0.5 – 5.0 µM10 – 30 µMModerate potency expected; likely cytostatic rather than purely cytotoxic.
IC50 (HepG2) 4.0 – 15.0 µM1.0 – 8.0 µM> 20 µMOften shows superior selectivity in hepatocellular carcinoma compared to 5-FU.
Selectivity Index (SI) > 2.0 (vs. HEK-293)< 1.0 (High Toxicity)~1.5Critical Advantage: Imidazolidinones often exhibit lower toxicity to normal cells than intercalators like Doxorubicin.
Mechanism G0/G1 or G2/M ArrestDNA IntercalationAntimetaboliteBMP-Imid likely acts via cell cycle checkpoint inhibition.
Validation Workflow: Step-by-Step Protocols
Phase 1: Cytotoxicity Profiling (The SRB/MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) and establish dose-dependency.

Protocol Logic: While MTT is common, the Sulforhodamine B (SRB) assay is recommended for BMP-Imid validation because imidazolidinones can sometimes interfere with mitochondrial reductase activity (the basis of MTT), leading to false positives. SRB measures total protein mass, offering a more stable readout for static agents.

Workflow:

  • Seeding: Plate MCF-7 and HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Test Arm: BMP-Imid dissolved in DMSO (Final concentration < 0.1%). Serial dilutions: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Positive Control: Doxorubicin (same range).[1]

    • Vehicle Control: 0.1% DMSO media.

  • Fixation (SRB Specific): After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash and stain with 0.4% SRB solution (in 1% acetic acid) for 30 min.

  • Quantification: Solubilize bound dye with 10 mM Tris base. Read OD at 510 nm.

Phase 2: Mechanistic Confirmation (Flow Cytometry)

Objective: Distinguish between necrosis (toxicity) and apoptosis/cell cycle arrest (targeted mechanism).

Causality: Imidazolidinone derivatives frequently target the G2/M phase (tubulin interference) or G0/G1 phase (kinase inhibition).

Workflow:

  • Synchronization: Starve cells (serum-free media) for 12h to synchronize the cell cycle.

  • Exposure: Treat cells with BMP-Imid at the calculated IC50 concentration for 24h.

  • Staining:

    • Harvest cells and fix in 70% ice-cold ethanol (overnight).

    • Treat with RNase A to remove RNA.

    • Stain with Propidium Iodide (PI) .[2]

  • Analysis: Use a flow cytometer to capture fluorescence.

    • Success Criteria: A distinct accumulation of cells in the sub-G1 peak indicates apoptosis. An accumulation in G2/M suggests tubulin inhibition similar to Combretastatin.

Visualization of Signaling Pathways

To understand the downstream effects of BMP-Imid, we map its theoretical interaction within the apoptotic signaling cascade, contrasting it with Doxorubicin.

Anticancer_Mechanism BMP BMP-Imid (Test Compound) Kinase Kinase Inhibition (VEGFR/EGFR) BMP->Kinase Predicted Binding DOX Doxorubicin (Comparator) DNA DNA Damage (Intercalation) DOX->DNA Direct Damage p53 p53 Activation DNA->p53 Kinase->p53 Stress Signal Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito Blocks CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Cascade CytoC->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Caption: Proposed signaling cascade comparing Doxorubicin's genotoxic pathway vs. BMP-Imid's likely kinase-mediated apoptotic induction.

Validation Checklist for Publication

To ensure your data meets the "E-E-A-T" standards for high-impact journals (e.g., European Journal of Medicinal Chemistry), ensure your dataset includes:

  • Spectral Characterization: 1H-NMR and 13C-NMR confirming the integrity of the 5-bromo and imidazolidinone ring.

  • Dose-Response Curves: Sigmoidal curves plotted in GraphPad Prism or Origin, not just bar charts.

  • Statistical Significance: ANOVA with Dunnett’s post-hoc test comparing BMP-Imid vs. Vehicle (p < 0.05).

  • Selectivity Analysis: Data showing IC50 on a normal cell line (e.g., HUVEC or HEK-293) to calculate the Selectivity Index (SI = IC50_normal / IC50_cancer). An SI > 2 is the industry threshold for "promising" leads.

References
  • Muhubhupathi, G., et al. (2025).[3][4] Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry.

  • Silva Júnior, A.A., et al. (2022).[5] Imidazolidine Derivatives in Cancer Research: What is known? Anti-Cancer Agents in Medicinal Chemistry.[1][2][3][4][5][6][7][8][9][10]

  • Al-Mously, M., et al. (2020). Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Taylor & Francis.

  • El-Miligy, M.M., et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold. MDPI Pharmaceuticals.

Sources

Validation

Comparing the efficacy of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one with known inhibitors

This guide provides a technical evaluation of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one (CAS 1498996-35-2), analyzing its structural pharmacophore and comparing its efficacy potential against established inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one (CAS 1498996-35-2), analyzing its structural pharmacophore and comparing its efficacy potential against established inhibitors and agonists in the Alpha-2 Adrenergic and Sigma-1 Receptor landscapes.

Executive Summary & Structural Pharmacophore

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one represents a specific class of N-aryl imidazolidin-2-ones (cyclic ureas). Structurally, it is the non-basic bioisostere of the N-aryl imidazoline class of drugs (e.g., Clonidine, Brimonidine).

  • Core Scaffold: Imidazolidin-2-one (Cyclic Urea).

  • Substituent: 5-Bromo-2-methylphenyl (Lipophilic, electron-withdrawing/donating mix).

  • Primary Biological Relevance:

    • Alpha-2 Adrenergic Receptors: It mimics the steric profile of alpha-2 agonists but lacks the basic guanidine-like nitrogen required for protonation and tight ionic interaction with Asp113 (in TM3). This typically results in reduced affinity or a shift from agonism to antagonism compared to parent imidazolines.

    • Sigma-1 Receptors: The neutral, lipophilic N-aryl heterocyclic structure is a classic pharmacophore for Sigma-1 receptor ligands, often exhibiting high affinity and efficacy as modulators.

Structural Comparison Logic
Feature1-(5-Bromo-2-methylphenyl)imidazolidin-2-one Brimonidine (Standard Agonist)Clonidine (Standard Agonist)
Core Ring Imidazolidin-2-one (Neutral, C=O)Imidazoline (Basic, C=N)Imidazoline (Basic, C=N)
Basicity (pKa) Neutral (~0-1)Basic (~7.4)Basic (~8.0)
H-Bonding Acceptor (C=O), Donor (NH)Donor/Acceptor (Amidine)Donor/Acceptor (Amidine)
Target Class Potential Antagonist / Sigma LigandAlpha-2 AgonistAlpha-2 Agonist

Comparative Efficacy Analysis

A. Alpha-2 Adrenergic Pathway

In the context of adrenergic signaling, the efficacy of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is compared to Brimonidine (high efficacy agonist) and Idazoxan (antagonist).

  • Mechanism: The compound lacks the protonatable nitrogen necessary to stabilize the active receptor conformation (G-protein coupling). Therefore, it is predicted to act as a competitive antagonist or a very weak partial agonist rather than a full agonist.

  • Efficacy Prediction:

    • vs. Brimonidine: Significantly lower intrinsic activity (Emax). It will likely not induce the robust cAMP reduction observed with Brimonidine.

    • vs. Idazoxan: Potentially comparable binding affinity (

      
      ) if the hydrophobic pocket (phenyl ring interaction) is the primary driver, but likely lower due to the loss of the ionic bond.
      
B. Sigma-1 Receptor Pathway

The compound's lipophilic N-aryl urea structure aligns well with Sigma-1 ligand requirements (hydrophobic region + H-bond acceptor).

  • Mechanism: Modulation of IP3 receptor-mediated

    
     signaling and chaperone activity.
    
  • Efficacy Prediction:

    • vs. Haloperidol (Antagonist): Potential for high affinity binding. Efficacy (agonist vs antagonist) depends on the specific orientation in the binding pocket.

    • vs. PRE-084 (Agonist): If it promotes oligomerization, it may act as an agonist.

Data Summary (Projected/Representative)

Note: Values below are representative of the N-aryl imidazolidin-2-one class based on SAR literature, as specific public data for CAS 1498996-35-2 is limited.

Parameter1-(5-Bromo-2-methylphenyl)imidazolidin-2-one Brimonidine Idazoxan
Alpha-2 Affinity (

)
> 1,000 nM (Predicted Low)~2 nM~5 nM
Alpha-2 Efficacy (

)
< 10% (Inactive/Antagonist)100% (Full Agonist)0% (Antagonist)
Sigma-1 Affinity (

)
~10 - 100 nM (Predicted High)> 10,000 nM> 1,000 nM
Selectivity High for Sigma / Low for Alpha-2High for Alpha-2High for Alpha-2

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent signaling outcomes based on the structural core (Imidazolidinone vs Imidazoline).

G Compound 1-(5-Bromo-2-methylphenyl) imidazolidin-2-one Receptor_A2 Alpha-2 Adrenergic Receptor (GPCR) Compound->Receptor_A2 Low Affinity / Antagonism (Loss of Ionic Bond) Receptor_Sigma Sigma-1 Receptor (Chaperone) Compound->Receptor_Sigma High Affinity (Hydrophobic Interaction) Brimonidine Brimonidine (Imidazoline Core) Brimonidine->Receptor_A2 High Affinity (Ionic + Hydrophobic) Effect_Gi Gi Protein Activation Receptor_A2->Effect_Gi Agonism Effect_Ca Modulate Ca2+ Signaling Receptor_Sigma->Effect_Ca Modulation Effect_cAMP Decrease cAMP (Sympatholytic) Effect_Gi->Effect_cAMP Inhibition

Caption: Divergent signaling pathways: The imidazolidin-2-one core favors Sigma-1 interaction over Alpha-2 activation compared to the imidazoline core.

Experimental Validation Protocols

To definitively establish the efficacy profile of this compound, the following self-validating protocols are recommended.

Protocol A: Alpha-2 Adrenergic Binding Assay (Competition)

Objective: Determine


 to assess affinity relative to Clonidine.
  • Membrane Prep: Use CHO cells stably expressing human Alpha-2A receptors.

  • Radioligand:

    
    -RX821002 (Antagonist) or 
    
    
    
    -UK-14,304 (Agonist).
  • Incubation: Incubate membranes (10 µg protein) with 2 nM radioligand and varying concentrations (

    
     to 
    
    
    
    M) of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one .
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    .
    
  • Analysis: Filter through GF/B filters, count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: Clonidine control should yield

      
       nM.
      
Protocol B: [35S]GTP S Functional Assay

Objective: Determine intrinsic efficacy (Agonist vs Antagonist).

  • Setup: Incubate membranes with GDP (10 µM) and

    
    S (0.1 nM).
    
  • Treatment: Add compound alone (to test agonism) or compound + 1 µM Norepinephrine (to test antagonism).

  • Readout: Measure bound radioactivity.

    • Agonist: Increase in binding > 20% of Norepinephrine max.

    • Antagonist: Dose-dependent inhibition of Norepinephrine-induced binding.

    • Neutral: No change in basal or stimulated binding.

Protocol C: Sigma-1 Receptor Binding

Objective: Verify the primary off-target hypothesis.

  • Ligand:

    
    -(+)-Pentazocine (highly selective Sigma-1 agonist).
    
  • Tissue: Guinea pig brain membranes or Jurkat cells.

  • Procedure: Displace radioligand with compound. High affinity (

    
     nM) confirms Sigma-1 liability.
    

References

  • Ruffolo, R. R., et al. (1995). Alpha-adrenergic receptors: Molecular biology, biochemistry and pharmacology. Pharmacological Reviews , 47(1), 1-112. Link

  • Gentili, F., et al. (2004). Alpha-2 Adrenoreceptors Profile of Imidazoline and Imidazolidinone Derivatives. Bioorganic & Medicinal Chemistry , 12(19), 5269-5280. Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of Sigma-1 receptor ligands. Current Neuropharmacology , 6(4), 344-366. Link

  • Matrix Scientific. (n.d.). Product Data: 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one.[1][2][3] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one (CAS No. 1498996-35-2).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one (CAS No. 1498996-35-2). As a brominated aromatic compound, this substance requires specific handling procedures to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and laboratory managers engaged in drug development and chemical synthesis.

The core principle of disposal for this compound is rooted in its classification as a halogenated organic hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems. Adherence to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and local institutional guidelines is mandatory.[1][2]

Hazard Identification and Risk Assessment

Before handling or disposal, it is crucial to understand the inherent risks associated with 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one.

  • Chemical Classification: Halogenated Aromatic Compound, Cyclic Urea Derivative.

  • Known Hazards: The primary hazards identified are serious eye irritation and potential for causing an allergic skin reaction.[3]

  • Regulatory Framework: As a halogenated organic compound, this chemical falls under specific waste categories that are more stringently regulated and costly to dispose of compared to non-halogenated waste.[1][4] Segregation is therefore a critical aspect of both safety and cost management.

Property Identifier Hazard Information
CAS Number 1498996-35-2GHS Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[3]
Molecular Formula C10H11BrN2O[3]Hazard Class: Irritant[3]
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated waste streams.[4]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation at the point of generation is the most critical step in managing waste derived from 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one. All waste streams containing this compound must be treated as halogenated hazardous waste.

Waste Streams:
  • Solid Waste:

    • Includes: Unused or expired pure compound, reaction byproducts, and residues.

    • Rationale: Solid halogenated compounds require high-temperature incineration in facilities equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[5]

  • Liquid Waste:

    • Includes: Solutions of the compound in any solvent (e.g., DCM, ethanol, acetone, hexane), and rinsate from cleaning contaminated glassware.

    • Causality: Even when dissolved in a non-halogenated solvent, the presence of the brominated solute designates the entire solution as halogenated waste.[4] Mixing this with non-halogenated solvent waste contaminates the entire batch, significantly increasing disposal costs and violating compliance protocols.

  • Contaminated Labware and Personal Protective Equipment (PPE):

    • Includes: Used pipette tips, chromatography columns, filter paper, gloves, and any other disposable materials that have come into direct contact with the compound.

    • Rationale: Trace residues on these items are sufficient to classify them as hazardous waste. These materials must be collected separately to prevent cross-contamination of non-hazardous lab trash.[1]

The following diagram illustrates the decision-making process for proper waste segregation.

Caption: Waste Segregation Workflow for 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one.

Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure safe and compliant disposal. All handling of this waste must be performed within a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[6]

Step 1: Container Preparation
  • Select a Compatible Container: Use only containers designated for chemical waste, preferably plastic or glass, that are compatible with the waste being collected.[7] Ensure the container is clean, dry, and has a secure, leak-proof cap.

  • Affix a Hazardous Waste Label: Before adding any waste, firmly attach a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[8]

  • Label Contents Clearly: The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "1-(5-Bromo-2-methylphenyl)imidazolidin-2-one". Avoid using abbreviations or formulas.[8]

    • For liquid waste, list all solvent components and their approximate percentages.

    • The date accumulation begins.[7]

Step 2: Waste Accumulation
  • Point of Generation: Accumulate waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7] This area must be under the control of the laboratory personnel generating the waste.

  • Adding Waste:

    • Solids: Carefully transfer the solid waste into the designated "Hazardous Waste - Halogenated Solids" container using a spatula or powder funnel.

    • Liquids: Use a funnel to pour liquid waste into the "Hazardous Waste - Halogenated Liquids" container. Do not leave the funnel in the container.[8]

    • Contaminated Materials: Place all contaminated disposable items into a lined, designated container for solid hazardous waste.

  • Keep Containers Closed: All hazardous waste containers must be kept tightly sealed at all times, except when actively adding waste.[8] This prevents the release of vapors and potential spills.

Step 3: Managing Empty Containers

The original product container is also considered hazardous waste.

  • Do Not Discard as Regular Trash: The empty container will contain chemical residue and must be disposed of as hazardous waste.

  • Procedure:

    • Securely close the cap on the empty, unrinsed container.

    • Deface the original manufacturer's label to avoid confusion.

    • Manage the container as part of the solid hazardous waste stream, or follow your institution's specific policy for empty hazardous chemical containers. Some institutions may require a triple rinse, with the rinsate collected as hazardous liquid waste, before the container can be discarded. However, treating the container itself as hazardous waste is the most prudent approach.

Step 4: Arranging for Final Disposal
  • Storage: Store the sealed and labeled waste containers in a designated, secure secondary containment area, segregated from incompatible materials (e.g., strong acids, bases, or oxidizers).[1]

  • Request Pickup: Once a container is 90% full or you have finished the project generating the waste, submit a chemical waste pickup request to your institution's EH&S department.[8] Do not allow waste to accumulate for extended periods.[7]

Emergency Procedures: Spill Management

Accidental spills must be treated as hazardous waste.[1]

  • Small Spills (manageable by lab personnel):

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large liquid spills.

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's emergency EH&S hotline for immediate assistance.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or ecological well-being.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
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  • Matrix Scientific. 1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one.
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  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one
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